molecular formula C12H15BrO2 B186907 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene CAS No. 138509-45-2

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Cat. No.: B186907
CAS No.: 138509-45-2
M. Wt: 271.15 g/mol
InChI Key: WRLWUCCRDCLCJK-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-cyclopentyloxy-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWUCCRDCLCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433491
Record name 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138509-45-2
Record name 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, a key chemical intermediate with significant applications in pharmaceutical research and development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Williamson ether synthesis, and critical safety information. The objective is to equip researchers and drug development professionals with the necessary knowledge to handle, synthesize, and utilize this compound effectively and safely in their laboratory and scale-up operations.

Introduction and Chemical Identity

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, identified by the CAS Number 138509-45-2 , is a substituted anisole derivative.[1][2] Its molecular structure, featuring a bromo, a cyclopentyloxy, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a fundamental transformation in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is paramount for its effective use in experimental settings. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 138509-45-2[1][2]
Molecular Formula C₁₂H₁₅BrO₂[1][2]
Molecular Weight 271.15 g/mol [1][2]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
InChI Key WRLWUCCRDCLCJK-UHFFFAOYSA-N[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is most effectively achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. In this case, the phenoxide of 4-bromo-2-methoxyphenol is reacted with a cyclopentyl halide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-bromo-2-methoxyphenol 4-bromo-2-methoxyphenol Reaction_Vessel Reaction Vessel (Solvent: e.g., DMSO) 4-bromo-2-methoxyphenol->Reaction_Vessel Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Reaction_Vessel Base Base (e.g., KOH) Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Purification->Final_Product

Sources

Structural Characterization and Synthetic Utility of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

[1]

Executive Summary & Pharmacological Significance[1]

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2) is a critical aryl halide building block in medicinal chemistry.[1] It serves as the lipophilic scaffold for the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , most notably structurally related to Rolipram and its second-generation derivatives.[1]

The molecule is characterized by a tri-substituted benzene ring where the steric bulk of the cyclopentyloxy group at the ortho position to the methoxy group creates a unique hydrophobic pocket interaction profile in protein binding.[1] For drug development professionals, this bromide is the "handle" for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse heterocycles (pyrrolidinones, pyridines) to the core catecholic ether pharmacophore.

Molecular Weight & Isotopic Analysis

Accurate mass spectrometry (MS) analysis of this compound requires accounting for the significant mass defect and isotopic abundance of Bromine.[1] Unlike purely organic molecules (C, H, O, N), the molecular weight cannot be treated as a singular scalar value during high-resolution characterization.

Quantitative Data Summary
ParameterValueNotes
IUPAC Name 4-Bromo-1-methoxy-2-(cyclopentyloxy)benzene
CAS Number 138509-45-2Verified Source [1]
Molecular Formula

Average Mol.[1][2][3][4][5][6][7][8][9] Weight 271.15 g/mol Used for stoichiometry
Monoisotopic Mass 270.0255 Da (

isotope)
Physical State Viscous Liquid / Low-melting solid
Isotopic Distribution (Mass Spec Signature)

In mass spectrometry, the presence of Bromine creates a distinctive 1:1 doublet signal separated by 2 mass units (


1
  • Peak A (

    
    ):  ~270.03 Da (50.7% abundance)
    
  • Peak B (

    
    ):  ~272.03 Da (49.3% abundance)
    

Synthetic Methodology: The "Guaiacol Route"

While various routes exist, the most robust and scalable protocol for researchers involves the sequential alkylation and regioselective bromination of Guaiacol (2-methoxyphenol). This pathway avoids the use of expensive isovanillin derivatives and utilizes standard reagents.[1]

Reaction Scheme Visualization

SynthesisPathcluster_regioRegioselectivity LogicGuaiacolGuaiacol(2-Methoxyphenol)Step1Step 1: Alkylation(SN2 Reaction)Guaiacol->Step1+ Cyclopentyl Bromide+ K2CO3, DMF, 80°CIntermediate1-Methoxy-2-(cyclopentyloxy)benzeneStep1->IntermediateStep2Step 2: Bromination(Regioselective EAS)Intermediate->Step2+ NBS (N-Bromosuccinimide)+ MeCN, 0°C -> RTProduct4-Bromo-2-(cyclopentyloxy)-1-methoxybenzeneStep2->ProductTarget MoleculeRegioSteric hindrance of Cyclopentyldirects Br to Para-Methoxy (Pos 4)Step2->Regio

Figure 1: Step-wise synthetic workflow emphasizing the regioselective bromination controlled by steric hindrance.

Detailed Experimental Protocol
Step 1: Etherification (Synthesis of the Scaffold)

The first challenge is forcing the secondary alkyl halide (cyclopentyl bromide) to react with the phenol without elimination side-reactions.

  • Reagents: Guaiacol (1.0 eq), Cyclopentyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) is critical to solubilize the inorganic base and promote the

    
     mechanism.[1]
    
  • Procedure:

    • Dissolve Guaiacol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes to generate the phenoxide anion.
      
    • Add Cyclopentyl bromide dropwise.[1]

    • Heat to 80°C for 12-16 hours. Note: Do not exceed 90°C to prevent elimination of cyclopentyl bromide to cyclopentene.

    • Workup: Dilute with water, extract with Ethyl Acetate.[1][10] Wash organic layer with 1M NaOH (to remove unreacted Guaiacol).[1]

Step 2: Regioselective Bromination

The target isomer requires Bromine at position 4.[1] The intermediate has two directing groups: Methoxy (Pos 1) and Cyclopentyloxy (Pos 2).[1] Both are ortho/para directors.[1]

  • Theory: The bulky cyclopentyl group sterically shields positions 3 and (to a lesser extent) 5.[1] The methoxy group is smaller, making position 4 (para to methoxy) the most accessible nucleophilic site.[1]

  • Reagents: 1-Methoxy-2-(cyclopentyloxy)benzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Procedure:

    • Dissolve intermediate in MeCN at 0°C (Ice bath). Temperature control is vital to prevent poly-bromination.[1]

    • Add NBS portion-wise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor via TLC or HPLC. The disappearance of the starting material and the emergence of a slightly less polar spot indicates conversion.[1]

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized material before using it in costly cross-coupling reactions, the following spectral features must be confirmed.

Proton NMR ( NMR) Checklist
  • Aromatic Region (3H): You should observe an ABX pattern (or similar) due to the 1,2,4-substitution.

    • 
       ~7.0 - 7.1 ppm (dd): Protons at positions 5 and 6.[1]
      
    • 
       ~6.7 - 6.8 ppm (d): Proton at position 3 (shielded by ether groups).[1]
      
  • Methoxy Group (3H): Sharp singlet at

    
     ~3.8 ppm.[1]
    
  • Cyclopentyl Methine (1H): Multiplet at

    
     ~4.7 - 4.8 ppm (The "H" on the carbon attached to Oxygen).[1]
    
  • Cyclopentyl Methylene (8H): Series of multiplets between

    
     ~1.5 - 1.9 ppm.[1]
    
HPLC Purity Standard
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (Gradient 50% -> 95% MeCN).[1]

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: The target molecule is highly lipophilic due to the cyclopentyl group and bromine.[1] It will elute late in the gradient, significantly later than the non-brominated intermediate.[1]

References

  • PubChem. (n.d.).[1][7] 4-Bromo-1-methoxy-2-(cyclopentyloxy)benzene Compound Summary. National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • Muller, G. W., et al. (1996).[1] Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity.[1] Journal of Medicinal Chemistry, 39(17), 3238-3240.[1] (Contextual reference for phthalimide/ether pharmacophores).

An In-depth Technical Guide to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated anisole core with a bulky cyclopentyloxy group, makes it an intriguing building block for the development of novel molecules with specific steric and electronic properties. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and its potential relevance in the field of drug discovery.

Chemical Identity and Physical Properties

PropertyValueSource
CAS Number 138509-45-2
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Physical Form Liquid
Purity 95%
Calculated LogP 3.77910[1]

Note: Experimental values for boiling point, melting point, density, and solubility are not currently available in published literature. These properties would need to be determined experimentally.

Synthesis and Reactivity

While a specific, detailed synthesis for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is not extensively documented, a logical and commonly employed synthetic route would be the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway 4-Bromoguaiacol 4-Bromoguaiacol Reaction 4-Bromoguaiacol->Reaction Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->Reaction Base Base Base->Reaction (e.g., K2CO3, NaH) Product 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Reaction->Product Williamson Ether Synthesis

Caption: Plausible synthetic route to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Experimental Protocol (Proposed):

  • Deprotonation of Phenol: To a solution of 4-Bromoguaiacol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents). The mixture is stirred at room temperature to facilitate the formation of the phenoxide anion. The progress of this deprotonation can be monitored by the evolution of gas if NaH is used.

  • Nucleophilic Attack: To the resulting phenoxide solution, add cyclopentyl bromide (1.1-1.2 equivalents) dropwise.

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 60-80°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

The reactivity of this molecule is largely dictated by the functional groups present. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.[2] The ether linkages are generally stable, but can be cleaved under harsh acidic conditions. The methoxy and cyclopentyloxy groups are electron-donating, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the methoxy group and meta to the bromine would likely appear as a doublet. The proton ortho to the cyclopentyloxy group and meta to the bromine would also be a doublet, and the proton between the bromo and methoxy groups would appear as a doublet of doublets or a more complex multiplet.

  • Cyclopentyloxy Protons: A multiplet for the methine proton (CH-O) around δ 4.5-5.0 ppm, and several multiplets for the methylene protons of the cyclopentyl ring between δ 1.5-2.0 ppm.

  • Methoxy Protons: A sharp singlet for the methoxy group (OCH₃) around δ 3.8 ppm.

¹³C NMR:

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms would be downfield, while the carbon attached to the bromine would be upfield relative to an unsubstituted benzene.

  • Cyclopentyloxy Carbons: A signal for the methine carbon (CH-O) around δ 80-85 ppm, and signals for the methylene carbons of the cyclopentyl ring between δ 20-40 ppm.

  • Methoxy Carbon: A signal for the methoxy carbon around δ 55-60 ppm.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 270 and 272.

  • Fragmentation: Common fragmentation patterns would include the loss of the cyclopentyl group, the methoxy group, and potentially the bromine atom.

Infrared (IR) Spectroscopy:

  • C-O Stretching: Strong bands in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether linkages.

  • C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific reports on the biological activity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene itself, its structural motifs are present in various pharmacologically active molecules. The bromoanisole scaffold is a common starting point for the synthesis of a wide range of compounds with diverse therapeutic applications.[3]

The introduction of a bromine atom can enhance the pharmacological properties of a molecule by increasing its lipophilicity, which can improve membrane permeability and bioavailability.[4] Furthermore, the bromine atom can act as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

The alkoxy groups, in this case, methoxy and cyclopentyloxy, can also play a crucial role in modulating the biological activity of a compound. They can influence the molecule's conformation, solubility, and ability to interact with biological targets. For instance, various alkoxy benzoxazolone derivatives have been synthesized and shown to possess significant anti-inflammatory activities.[5]

Given these considerations, 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene represents a valuable intermediate for the synthesis of novel compounds that could be screened for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Safety and Handling

Hazard Identification:

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Signal Word: Warning.

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse).

  • Storage: P402 + P404 (Store in a dry place. Store in a closed container).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

Conclusion

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a chemical intermediate with considerable potential for use in the synthesis of more complex molecules, particularly in the realm of drug discovery. While specific experimental data on its physical properties and biological activities are currently limited, its structural features suggest that it can serve as a versatile building block. The proposed synthetic route via Williamson ether synthesis offers a practical approach for its preparation. Further research to fully characterize this compound and explore its synthetic utility is warranted and could lead to the discovery of novel compounds with significant therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Storage of 4-Bromo-1-iodo-2-methoxybenzene. Retrieved February 1, 2026, from [Link]

  • Zhang, L., et al. (2017). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. IUCrData, 2(3), x170233. [Link]

  • Srinivasan, K., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1236–1240. [Link]

  • Mol-Instincts. (n.d.). 4-BROMO-2-(CYCLOPENTYLOXY)-1-METHOXYBENZENE. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromoanisole. Retrieved February 1, 2026, from [Link]

  • Wang, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1316-1329. [Link]

  • Luo, Z., et al. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde. U.S.
  • Wikipedia. (n.d.). 4-Bromoanisole. Retrieved February 1, 2026, from [Link]

  • Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e1129. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. Retrieved February 1, 2026, from [Link]

  • Cheméo. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved February 1, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques used to elucidate and confirm the structure of this compound. As a substituted aromatic ether, 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene possesses a unique spectroscopic fingerprint that can be deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This guide will not only present the spectroscopic data but will also delve into the causality behind the experimental choices and the interpretation of the resulting spectra. By understanding the "why" behind the data, researchers can gain a deeper appreciation for the structural nuances of this molecule and apply these principles to their own analytical challenges.

Molecular Structure and Properties

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS No. 138509-45-2) is a halogenated aromatic ether with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol .[1] Its structure, featuring a methoxy and a cyclopentyloxy group on a brominated benzene ring, gives rise to a distinct set of spectroscopic characteristics. The strategic placement of these functional groups influences the electronic environment of the molecule, which is directly probed by the analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectroscopy

Expertise & Experience: The predicted ¹H NMR spectrum of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is generated based on established principles of chemical shift theory and spin-spin coupling, corroborated by data from structurally similar compounds. The electron-donating effects of the methoxy and cyclopentyloxy groups, and the electron-withdrawing and anisotropic effects of the bromine atom, are key determinants of the proton chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.85dd1HAr-H
~6.75d1HAr-H
~4.70m1HO-CH (cyclopentyl)
~3.80s3HO-CH₃
~1.95-1.80m4HCH₂ (cyclopentyl)
~1.70-1.55m4HCH₂ (cyclopentyl)

Interpretation and Rationale:

  • Aromatic Protons (δ 6.75-6.95): The three protons on the aromatic ring are expected to appear in the range of δ 6.7-7.0 ppm. The oxygen-containing substituents (methoxy and cyclopentyloxy) are electron-donating, which shields the aromatic protons and shifts them upfield compared to benzene (δ 7.34 ppm). The bromine atom, being electron-withdrawing, will have a deshielding effect. The exact chemical shifts and coupling patterns will depend on the relative positions of the protons to these substituents. We predict a doublet, a doublet of doublets, and another doublet, consistent with a 1,2,4-trisubstituted benzene ring.

  • Cyclopentyloxy Methine Proton (δ ~4.70): The proton on the carbon directly attached to the oxygen of the cyclopentyloxy group is expected to be significantly deshielded due to the electronegativity of the oxygen atom. Its signal is predicted to be a multiplet due to coupling with the adjacent methylene protons on the cyclopentyl ring.

  • Methoxy Protons (δ ~3.80): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

  • Cyclopentyl Methylene Protons (δ ~1.55-1.95): The eight methylene protons of the cyclopentyl ring are expected to appear as a series of complex multiplets in the upfield region of the spectrum. Their diastereotopic nature and coupling to each other and the methine proton lead to this complex pattern.

Predicted ¹³C NMR Spectroscopy

Expertise & Experience: The predicted ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0Ar-C-O (cyclopentyloxy)
~148.0Ar-C-O (methoxy)
~125.0Ar-C-H
~118.0Ar-C-H
~115.0Ar-C-Br
~114.0Ar-C-H
~82.0O-CH (cyclopentyl)
~56.0O-CH₃
~33.0CH₂ (cyclopentyl)
~24.0CH₂ (cyclopentyl)

Interpretation and Rationale:

  • Aromatic Carbons (δ 114.0-150.0): The six aromatic carbons will resonate in the downfield region. The carbons directly attached to the oxygen atoms will be the most deshielded. The carbon bearing the bromine atom will also have a characteristic chemical shift.

  • Cyclopentyloxy Methine Carbon (δ ~82.0): The carbon of the cyclopentyloxy group directly bonded to the oxygen is expected to appear around δ 82.0 ppm.

  • Methoxy Carbon (δ ~56.0): The carbon of the methoxy group is typically found around δ 55-60 ppm.

  • Cyclopentyl Methylene Carbons (δ ~24.0, ~33.0): The methylene carbons of the cyclopentyl ring will appear in the upfield region, with slight variations in their chemical shifts due to their positions relative to the oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, FT-IR is crucial for confirming the presence of the ether linkages and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small drop of the neat liquid sample of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H stretching (aromatic and aliphatic)
~1600, ~1500, ~1450MediumC=C stretching (aromatic ring)
~1250StrongAsymmetric C-O-C stretching (aryl alkyl ether)
~1040StrongSymmetric C-O-C stretching (aryl alkyl ether)
~800-600Medium-StrongC-Br stretching

Interpretation and Rationale:

  • C-H Stretching (3000-2850 cm⁻¹): This region shows the characteristic stretching vibrations of the C-H bonds in both the aromatic ring (typically >3000 cm⁻¹) and the aliphatic cyclopentyl and methoxy groups (typically <3000 cm⁻¹).

  • Aromatic C=C Stretching (~1600, ~1500, ~1450 cm⁻¹): The absorptions in this region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O-C Stretching (~1250 and ~1040 cm⁻¹): The strong bands in this region are highly characteristic of the asymmetric and symmetric stretching vibrations of the C-O-C ether linkages. The presence of two strong bands is expected due to the two different ether functionalities (aryl-methoxy and aryl-cyclopentyloxy).

  • C-Br Stretching (~800-600 cm⁻¹): The absorption due to the carbon-bromine bond stretching is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. The presence of bromine is a key feature to look for in the mass spectrum due to its characteristic isotopic pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the solution is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data

m/zRelative IntensityAssignment
270/272High[M]⁺ (Molecular ion)
202/204High[M - C₅H₈]⁺
187/189Medium[M - C₅H₉O]⁺
123Medium[C₇H₆O₂]⁺
69High[C₅H₉]⁺

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺ at m/z 270/272): The most important feature is the molecular ion peak, which confirms the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak appears as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information.

    • Loss of Cyclopentene (m/z 202/204): A common fragmentation pathway for ethers is the loss of an alkene through a McLafferty-type rearrangement, in this case, the loss of cyclopentene (C₅H₈) from the molecular ion.

    • Loss of the Cyclopentyloxy Radical (m/z 187/189): Cleavage of the C-O bond of the cyclopentyloxy group can lead to the formation of a bromomethoxybenzene radical cation.

    • Formation of the Cyclopentyl Cation (m/z 69): The cyclopentyl group can be cleaved to form a stable cyclopentyl cation.

Visualizing the Spectroscopic Data

To aid in the understanding of the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS GC-Mass Spectrometry Sample->MS Structure Structural Elucidation and Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of the molecule. This guide has provided not only the expected spectral data but also the underlying principles and experimental considerations necessary for a comprehensive understanding. By integrating this knowledge, researchers can confidently analyze this and other related compounds in their drug discovery and development endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science and Technology, 4(1), 97-118. [Link]

  • Smith, E., & Dent, G. (2005). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
  • PubChem. 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene. [Link]

Sources

Structural Elucidation and Quality Control of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 1H NMR spectrum for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2). Often utilized as a scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram analogs), the precise characterization of this intermediate is critical for downstream efficacy. This document details the signal assignments, coupling constants, and structural causality required for rigorous quality control, supported by mechanistic logic and self-validating protocols.

Structural Context & Chemical Logic[1][2][3]

The molecule consists of a 1,2,4-trisubstituted benzene core. The regiochemistry is defined by two electron-donating alkoxy groups at positions 1 and 2, and an electron-withdrawing bromine atom at position 4.

  • Electronic Environment: The methoxy (C1) and cyclopentyloxy (C2) groups increase electron density in the ring (shielding), particularly at ortho and para positions relative to themselves. The bromine (C4) withdraws electron density (deshielding) via induction but donates via resonance.

  • Steric Considerations: The bulky cyclopentyl group at C2 exerts steric influence on the adjacent H-3 proton and may affect the rotational correlation time (

    
    ) of the molecule, though in 1H NMR this primarily manifests as distinct chemical shifts rather than line broadening in non-viscous solvents.
    
Target Structure

IUPAC Name: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Formula: C12H15BrO2 MW: 271.15 g/mol

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes solute-solvent hydrogen bonding interactions compared to DMSO-
    
    
    
    .[1]
    • Reference: Residual

      
       singlet at 7.26 ppm .
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Class B) are sufficient for 300-400 MHz instruments.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard zg30 (30° excitation pulse) to allow faster repetition rates.

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons and methoxy protons have different 
    
    
    
    relaxation times; insufficient delay will skew integration ratios (e.g., OMe integral < 3.0).
  • Scans (NS): 16–32 scans are typically sufficient for >95% purity samples.

Spectral Analysis & Assignment

The spectrum is divided into two distinct regions: the Aliphatic Zone (1.0–5.0 ppm) containing the alkoxy substituents, and the Aromatic Zone (6.5–7.5 ppm) containing the benzene ring protons.

Data Summary Table ( )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aliphatic
Cyclopentyl-CH21.55 – 1.70Multiplet (m)2H-Ring C3'/C4' (remote)
Cyclopentyl-CH21.75 – 2.00Multiplet (m)6H-Ring C2'/C5' + overlap
O-CH33.82Singlet (s)3H-Isolated methyl on Oxygen
O-CH (Cyclopentyl)4.75Multiplet (m)1H-Methine deshielded by Oxygen
Aromatic
H-66.74Doublet (d)1H

Ortho to OMe, shielded
H-56.98Doublet of Doublets (dd)1H

Ortho to Br, Meta to OMe
H-37.04Doublet (d)1H

Meta to Br, Ortho to OCyp
Detailed Mechanistic Assignment
The Aromatic Region (ABX System)

The three aromatic protons form a classic 1,2,4-substitution pattern.

  • H-6 (The Shielded Doublet): Located at ~6.74 ppm . This proton is ortho to the strong electron-donating methoxy group (C1) and meta to the bromine. The electron donation dominates, pushing this signal upfield relative to benzene (7.26 ppm). It appears as a doublet due to strong ortho-coupling with H-5.

  • H-5 (The Deshielded Multiplet): Located at ~6.98 ppm . It is ortho to the electron-withdrawing bromine atom and meta to the methoxy group. The inductive effect of bromine deshields this proton. It appears as a doublet of doublets (dd) because it couples to both H-6 (ortho, large

    
    ) and H-3 (meta, small 
    
    
    
    ).
  • H-3 (The Isolated Doublet): Located at ~7.04 ppm . This proton is spatially isolated between the cyclopentyloxy group and the bromine. It experiences deshielding from the bromine (ortho) and the oxygen (ortho). It appears as a sharp doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H-5.
    
The Aliphatic Region
  • Methoxy Singlet (~3.82 ppm): The hallmark of anisole derivatives. It must integrate to exactly 3 protons relative to the aromatic signals. Any deviation suggests solvent entrapment (e.g., methanol) or impurities.

  • Cyclopentyl Methine (~4.75 ppm): The single proton attached to the carbon bearing the oxygen. This signal is significantly deshielded by the electronegative oxygen atom. It appears as a septet-like multiplet.

  • Cyclopentyl Methylenes (1.5 - 2.0 ppm): The remaining 8 protons of the ring form complex multiplets. The protons adjacent to the methine (C2'/C5') are generally more deshielded (~1.8-1.9 ppm) than the remote protons (C3'/C4', ~1.6 ppm).

Visualization of Logic & Workflow

Assignment Logic Flow

The following diagram illustrates the deductive process used to assign the specific signals based on multiplicity and chemical environment.

NMR_Assignment Signal_A Signal ~6.74 ppm (Doublet) Env_A Ortho to OMe (Shielded) Signal_A->Env_A Matches Logic Signal_B Signal ~6.98 ppm (dd) Env_B Ortho to Br (Deshielded) Signal_B->Env_B Signal_C Signal ~7.04 ppm (Small Doublet) Env_C Meta to Br Ortho to OCyp Signal_C->Env_C Assign_H6 Assignment: H-6 Env_A->Assign_H6 Assign_H5 Assignment: H-5 Env_B->Assign_H5 Assign_H3 Assignment: H-3 Env_C->Assign_H3 Assign_H6->Assign_H5 J(ortho) ~8.8Hz Assign_H5->Assign_H3 J(meta) ~2.4Hz

Caption: Logical deduction flow linking chemical shift and multiplicity to specific proton environments.

Quality Control Workflow

This workflow defines the decision matrix for accepting or rejecting a batch based on the NMR data.

QC_Workflow Start Acquire 1H NMR (CDCl3) Check_OMe Check OMe Integral (3.82 ppm) Start->Check_OMe Decision_1 Is Integral = 3.0? Check_OMe->Decision_1 Check_Arom Check Aromatic Pattern (1:1:1 Ratio) Decision_1->Check_Arom Yes Fail_Solv FAIL: Solvent/Water Contamination Decision_1->Fail_Solv No (<2.8 or >3.2) Check_Imp Scan for Impurities (OH at ~5.5, Alkyl-Br at ~4.3) Check_Arom->Check_Imp Pass PASS: Release Batch Check_Imp->Pass Clean Fail_SM FAIL: Unreacted Starting Material Check_Imp->Fail_SM Extra Peaks

Caption: Step-by-step QC decision tree for validating compound purity.

Troubleshooting & Impurity Profiling

Common synthetic routes involve the alkylation of 4-bromo-2-methoxyphenol (4-bromoguaiacol) with bromocyclopentane.

Common Impurities
  • Unreacted 4-Bromo-2-methoxyphenol:

    • Indicator: Broad singlet at ~5.5 - 6.0 ppm (Phenolic -OH).

    • Indicator: Aromatic signals slightly shifted upfield compared to the product.

  • Bromocyclopentane (Reagent Excess):

    • Indicator: Multiplet at ~4.3 - 4.4 ppm (CH-Br). This is distinct from the product's O-CH multiplet at 4.75 ppm.

  • Regioisomers (Rare):

    • If the starting material was not pure, 5-bromo-2-methoxyphenol derivatives may appear. Look for "shadow peaks" in the aromatic region (e.g., small doublets near 6.8 ppm).

"Roof Effect"

In lower field instruments (e.g., 60 MHz or 90 MHz), the chemical shift difference between H-5 and H-3 may be small relative to the coupling constant (


 is small). This causes the "roof effect," where the inner lines of the doublets increase in intensity and the outer lines decrease, making the integration difficult. At 300 MHz+, this effect is negligible for this molecule.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 15321 (General Anisole Derivatives). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on ABX systems and substituent effects).

  • PubChem. 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reich, H. J. WinPLT NMR Data Processing and Analysis. University of Wisconsin-Madison. (Reference for chemical shift additivity rules). Available at: [Link]

Sources

13C NMR analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Structural Validation of PDE4 Inhibitor Scaffolds: C NMR Analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Executive Summary & Context

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene represents a classic "catechol ether" scaffold used extensively in medicinal chemistry. The specific substitution pattern—a methoxy group at C1 and a bulky cyclopentyloxy group at C2—is designed to occupy the hydrophobic pockets (Q1 and Q2) of the PDE4 enzyme active site.

Accurate

Experimental Protocol (Self-Validating System)

To ensure data fidelity, the following acquisition parameters are recommended to mitigate relaxation artifacts common in brominated aromatics.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is the standard. DMSO-
    
    
    may be used if solubility is an issue, but
    
    
    provides sharper resolution for the cyclopentyl methylene envelope.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred to detect quaternary carbons without excessive scanning.

  • Reference: TMS (0.00 ppm) or the center line of

    
     triplet (77.16 ppm).
    
Acquisition Parameters (The "Expert" Settings)
  • Pulse Sequence: Standard 1D

    
    C with proton decoupling (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (

    
    ): Critical.  Set 
    
    
    seconds.
    • Reasoning: The quaternary carbons (C1, C2) and the brominated carbon (C4) lack the efficient Dipolar Relaxation mechanism provided by attached protons. Insufficient delay will suppress these signals, leading to "missing" peaks.

  • Spectral Width: 0–180 ppm.[1]

  • Scans (NS): Minimum 1024 (for high S/N on quaternary carbons).

Structural Visualization & Numbering

The following diagram establishes the numbering scheme used throughout this analysis.

GC1C1(OMe)C2C2(OCyp)C1->C2OMeOMeC1->OMeMethoxyC3C3(CH)C2->C3CypCyclopentylRingC2->CypEther LinkC4C4(C-Br)C3->C4C5C5(CH)C4->C5BrBrC4->BrBromineC6C6(CH)C5->C6C6->C1

Figure 1: Numbering scheme for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. Note the asymmetry introduced by the different ether groups.

Spectral Analysis & Assignments

The Aliphatic Region (20–90 ppm)

This region confirms the presence of the two ether groups. The key differentiator is the methine signal of the cyclopentyl group versus the methyl signal of the methoxy group.

Carbon TypeChemical Shift (

, ppm)
DEPT-135 PhaseMechanistic Insight
Cyclopentyl CH (Methine) 80.5 ± 1.0 Up (+)Significantly deshielded by the oxygen atom. Appears as a doublet in off-resonance experiments.
Methoxy (

)
56.1 ± 0.5 Up (+)Characteristic shift for aryl methyl ethers.
Cyclopentyl

(

)
32.8 ± 0.5 Down (-)The methylene carbons adjacent to the methine. Often appear as a single intense peak due to symmetry/fast rotation.
Cyclopentyl

(

)
24.1 ± 0.5 Down (-)The distal methylene carbons.
The Aromatic Region (110–160 ppm)

The aromatic region is complex due to the 1,2,4-substitution pattern. We expect 6 distinct signals .

Carbon (Pos)Shift (

, ppm)
TypeAnalysis & Causality
C1 (C-OMe) 149.8 QuaternaryDeshielded by direct attachment to Oxygen. Typically the most downfield signal (or overlapping with C2).
C2 (C-OCyp) 148.2 QuaternaryDeshielded by Oxygen. The bulky cyclopentyl group often causes a slight upfield shift relative to C1 due to steric compression (

-effect), but they are very close.
C5 (CH) 123.5 MethineOrtho to Br, meta to OMe. Less shielded than C3/C6.
C3 (CH) 117.0 MethineOrtho to the bulky cyclopentyloxy group.
C6 (CH) 113.5 MethineOrtho to the methoxy group; strongly shielded by the resonance donation of the oxygen lone pairs.
C4 (C-Br) 112.5 QuaternaryDiagnostic Signal. Despite Br being electronegative, the "Heavy Atom Effect" (spin-orbit coupling) causes diamagnetic shielding, pushing this signal significantly upfield compared to C-Cl or C-F analogs.

Note: Exact shifts vary slightly with concentration and solvent. The relative order (C1/C2 > C5 > C3 > C6/C4) remains consistent.

Advanced Verification: The Decision Tree

When synthesizing this molecule, the primary risk is regio-isomerism (swapping the cyclopentyl and methyl groups). Use this logic flow to validate your structure.

LogicStartAcquire 13C NMR + DEPT-135CheckAliphaticCheck Aliphatic Region (20-90 ppm)Start->CheckAliphaticQ1Do you see a CH signal ~80 ppmAND a CH3 signal ~56 ppm?CheckAliphatic->Q1Yes1Ether groups confirmed.Proceed to Aromatic.Q1->Yes1YesNo1Check Reagents.(Missing Cyclopentyl?)Q1->No1NoCheckAromaticCheck Aromatic Region (110-160 ppm)Yes1->CheckAromaticQ2Count Quaternary Carbons(Signals that disappear in DEPT)CheckAromatic->Q2Result3 Quaternary Signals Found?Q2->ResultAnalysisAnalyze Chemical Shifts:Two > 145 ppm (C-O)One ~ 112 ppm (C-Br)Result->AnalysisYes

Figure 2: Logical workflow for spectral validation.

Technical Nuances & Troubleshooting

The "Heavy Atom" Effect at C4

Researchers often misassign the C-Br carbon (C4) because they expect electronegativity to shift it downfield (to ~130+ ppm). However, bromine's large electron cloud introduces spin-orbit coupling , which shields the nucleus.

  • Observation: C4 appears at ~112 ppm, often overlapping with the aromatic C6 signal.

  • Validation: Use an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The protons at C3 and C5 will show long-range coupling to C4.

Relaxation Times ( )

Brominated carbons exhibit unusual relaxation behavior.[2] While typically quaternary carbons relax slowly, the C-Br carbon can sometimes relax faster than C-O quaternaries due to Scalar Coupling (SC) relaxation mechanisms with the quadrupolar bromine nucleus (

  • Practical Implication: If the peak at ~112 ppm is broad or missing, it is likely the C-Br carbon affected by quadrupolar broadening. Increasing the delay (

    
    ) usually resolves the intensity, but line broadening may persist.
    
Regio-Isomer Differentiation

To distinguish 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene from 4-Bromo-1-(cyclopentyloxy)-2-methoxybenzene :

  • NOE (Nuclear Overhauser Effect): Irradiate the methoxy protons (~3.8 ppm).

    • If you observe enhancement of the proton at C6 (the proton meta to the Bromine and ortho to the methoxy), the structure is confirmed.

    • In the incorrect isomer, the methoxy would be at position 2, and NOE would be observed on C3 (ortho to the ether, meta to Bromine).

References

  • General

    
    C Shifts for Cyclopentyl Ethers: 
    
    • Source: Oregon State University / LibreTexts. "13C NMR Chemical Shifts."
    • URL:[Link]

  • Heavy Atom Effect on Brominated Carbons

    • Source: Chemistry Stack Exchange / Empirical Data.
    • URL:[Link]

  • PDE4 Inhibitor Pharmacophore (Rolipram/Cyclopentyloxy scaffold)

    • Source: Journal of Medicinal Chemistry (via NCBI). "Synthesis and biological evaluation of new 3-(cyclopentyloxy)
    • URL:[Link]

  • NMR Relaxation Mechanisms in Halogenated Systems

    • Source: Organic Chemistry Data.[3] "Relaxation in NMR Spectroscopy."

    • URL:[Link]

Mass spectrometry of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene using mass spectrometry, with a primary focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). Authored for researchers, analytical scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's fragmentation behavior, offers a detailed and validated experimental protocol, and provides expert insights into data interpretation. The guide is structured to explain the causality behind experimental choices, ensuring a robust and reproducible analytical approach. Key discussions include the unequivocal identification of the molecular ion through its characteristic bromine isotopic pattern and the elucidation of its structure via predictable fragmentation pathways involving its methoxy and cyclopentyloxy substituents.

Introduction to the Analyte

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a halogenated aromatic ether. Compounds within this class serve as versatile intermediates in organic synthesis, including the development of novel bioactive molecules and pharmaceuticals.[1] Accurate structural confirmation and purity assessment are critical for its application, for which mass spectrometry stands as a premier analytical technique.[2] Its ability to provide precise molecular weight information and detailed structural data through fragmentation analysis makes it indispensable.[3]

This guide will focus on the most common and informative method for such a compound: Electron Ionization Mass Spectrometry (EI-MS). EI is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[4] This rich fragmentation pattern serves as a molecular fingerprint, allowing for confident structural elucidation.

Table 1: Physicochemical Properties of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

PropertyValueSource
CAS Number 138509-45-2[5]
Molecular Formula C₁₂H₁₅BrO₂[5]
Average Molecular Weight 271.15 g/mol [5]
Monoisotopic Mass 270.02554 Da (for ⁷⁹Br)Calculated
Physical Form Liquid[5]
Purity (Typical) ≥95%[5]

Theoretical Fragmentation Pathways under Electron Ionization

When a 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene molecule enters an EI source, it is bombarded by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•⁺).[6] This ion subsequently undergoes a series of fragmentation events to dissipate excess energy, favoring pathways that form the most stable cations.[6]

The Molecular Ion (M•⁺) and the Bromine Isotopic Signature

A definitive feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This M•⁺ / (M+2)•⁺ pattern is a crucial diagnostic tool for confirming the presence of a single bromine atom in the molecule.

  • M•⁺ Peak: m/z 270 (corresponding to C₁₂H₁₅⁷⁹BrO₂)

  • (M+2)•⁺ Peak: m/z 272 (corresponding to C₁₂H₁₅⁸¹BrO₂)

Principal Fragmentation Mechanisms

The structure of the analyte contains several points susceptible to bond cleavage. The primary fragmentation processes are predicted to be alpha-cleavages adjacent to the ether oxygen atoms and fragmentation of the aliphatic cyclopentyl ring.

  • Loss of the Cyclopentyl Radical (•C₅H₉): Alpha-cleavage of the cyclopentyloxy C-O bond is a highly probable event. This results in the loss of a neutral cyclopentyl radical (mass = 69 Da) and the formation of a stable, resonance-delocalized phenoxy cation. This is often a prominent peak in the spectrum.

    • Fragment: [M - C₅H₉]⁺

    • Expected m/z: 201 / 203

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the methoxy ether linkage is another expected alpha-cleavage event. This results in the loss of a methyl radical (mass = 15 Da).

    • Fragment: [M - CH₃]⁺

    • Expected m/z: 255 / 257

  • Loss of the Cyclopentyloxy Group as Cyclopentene: A common pathway for ether fragmentation involves the elimination of a neutral alkene via hydrogen rearrangement. Here, the loss of cyclopentene (C₅H₈, mass = 68 Da) can occur, leading to the formation of a brominated methoxyphenol radical cation.

    • Fragment: [M - C₅H₈]•⁺

    • Expected m/z: 202 / 204

  • Fragmentation of the Cyclopentyl Moiety: The cyclopentyl group itself can fragment. A characteristic loss for cycloalkanes is the elimination of a neutral ethene molecule (C₂H₄, mass = 28 Da).[9] This can occur after the initial fragmentation, for instance, from an ion containing the cyclopentyl group. A primary fragment resulting from this pathway would be the cyclopentyl cation itself at m/z 69.

  • Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, some characteristic fragments may be observed, such as the phenyl cation at m/z 77, although this is less specific.[10]

Proposed Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways originating from the molecular ion.

G M Molecular Ion (M•⁺) m/z 270/272 F255 [M - CH₃]⁺ m/z 255/257 M->F255 - •CH₃ F201 [M - C₅H₉]⁺ m/z 201/203 M->F201 - •C₅H₉ (cyclopentyl radical) (Major Pathway) F202 [M - C₅H₈]•⁺ m/z 202/204 M->F202 - C₅H₈ (cyclopentene) F187 [M - C₅H₉ - CH₂]⁺ m/z 187/189 F201->F187 - CH₂ (from OCH₃) F122 [M - C₅H₉ - Br]⁺ m/z 122 F201->F122 - •Br

Caption: Predicted EI fragmentation pathways for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Summary of Expected Key Fragments

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

m/z (⁷⁹Br / ⁸¹Br)Proposed Structure / FormulaNeutral LossComments
270 / 272[C₁₂H₁₅BrO₂]•⁺-Molecular Ion (M•⁺). Key diagnostic peak pair.
255 / 257[C₁₁H₁₂BrO₂]⁺•CH₃ (15 Da)Loss of methyl radical from the methoxy group.
202 / 204[C₇H₇BrO₂]•⁺C₅H₈ (68 Da)Loss of cyclopentene via rearrangement.
201 / 203[C₇H₆BrO₂]⁺•C₅H₉ (69 Da)Base Peak Candidate. Loss of cyclopentyl radical.
187 / 189[C₆H₄BrO₂]⁺•C₅H₉, •CH₃ (Total 84 Da)Sequential loss of cyclopentyl and methyl radicals.
122[C₇H₆O₂]⁺•C₅H₉, •Br (Total 148 Da)Loss of bromine from the m/z 201 fragment.
69[C₅H₉]⁺C₇H₆BrO₂Cyclopentyl cation itself.

Recommended Analytical Protocol: GC-EI-MS

A robust and reliable method for analyzing this compound involves Gas Chromatography for separation followed by Electron Ionization Mass Spectrometry for detection and identification.

Rationale for Method Selection
  • Gas Chromatography (GC): The analyte is a liquid with an expected boiling point suitable for GC analysis, allowing for efficient separation from solvents and potential impurities.[11]

  • Electron Ionization (EI): As a hard ionization source, EI provides detailed, reproducible fragmentation patterns essential for unambiguous structural confirmation.[4] The resulting spectra can be compared against standard libraries.

  • Chemical Ionization (CI): As a complementary technique, CI can be employed if the molecular ion in EI is weak or absent. CI is a softer ionization method that typically produces a strong protonated molecule peak ([M+H]⁺), confirming the molecular weight.[12]

Sample Preparation Protocol
  • Stock Solution: Accurately weigh approximately 10 mg of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene and dissolve it in 10.0 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could contaminate the GC inlet.

Recommended Instrumentation and Parameters

Table 3: Recommended GC-MS Operating Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Carrier GasHelium, constant flow ~1.2 mL/minInert and provides good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Standard non-polar column suitable for aromatic compounds.
Oven ProgramInitial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and resolution of any impurities.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Provides reproducible, library-searchable fragmentation.[13]
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase.
Electron Energy70 eVIndustry standard for generating consistent fragmentation.[14]
Mass Rangem/z 40 - 400Covers the molecular ion and all expected key fragments.
Scan Rate≥ 2 scans/secEnsures sufficient data points across the chromatographic peak.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Experimental Workflow Diagram

Caption: Standard operational workflow for GC-EI-MS analysis of the target compound.

Data Interpretation and Validation

Interpreting the mass spectrum requires a systematic approach to correlate the acquired data with the theoretical predictions.

Primary Validation: The Molecular Ion

The first and most critical step is to locate the molecular ion peaks.[6] For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, this involves searching the high-mass region of the spectrum for two peaks of nearly identical height at m/z 270 and 272. The presence of this doublet is the strongest initial piece of evidence for the compound's identity and elemental composition (specifically, the presence of one bromine atom).

Structural Confirmation via Fragmentation

Once the molecular ion is confirmed, the remainder of the spectrum should be examined to validate the structure. This is a self-validating process:

  • Identify the Base Peak: The most intense peak in the spectrum (the base peak) often corresponds to the most stable fragment cation. For this molecule, the peak at m/z 201/203, resulting from the loss of the cyclopentyl radical, is a strong candidate for the base peak due to the stability of the resulting oxonium ion.

  • Confirm Key Losses: Systematically identify peaks that correspond to the neutral losses outlined in Table 2. For example, find a peak 15 mass units below the molecular ion (loss of •CH₃) and a peak 69 mass units below (loss of •C₅H₉). The presence of these specific losses provides strong, interlocking evidence for the methoxy and cyclopentyloxy substituents.

  • Examine Low-Mass Fragments: Look for smaller, characteristic ions like the cyclopentyl cation at m/z 69. Its presence further supports the proposed structure.

Conclusion

The mass spectrometric analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a robust and highly informative process when conducted systematically. By leveraging the principles of electron ionization, analysts can predict and identify a series of characteristic fragments that, taken together, provide an unambiguous structural confirmation. The cornerstone of the analysis is the identification of the M•⁺/(M+2)•⁺ isotopic pattern, which confirms the presence and number of bromine atoms. This, combined with the identification of fragments resulting from the facile cleavage of the ether substituents, creates a self-validating dataset that meets high standards of scientific integrity. The protocol and interpretive strategy detailed in this guide offer a reliable foundation for the routine analysis and quality control of this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. PubChem Compound Summary. Retrieved from [Link].

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link].

  • Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link].

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Zhang, Q., et al. (2014). In-Situ Analysis of Essential Fragrant Oils Using a Portable Mass Spectrometer. ResearchGate. Retrieved from [Link].

  • Chemistry Learning (2024). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved from [Link].

  • Ceryak, O., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. Retrieved from [Link].

  • JoVE (n.d.). Video: Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link].

  • Chemistry with Dr. G (2020). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link].

  • Tailored Tutors (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from [Link].

  • PENS Channel (2021). Ionization Methods in Mass Spectrometry. YouTube. Retrieved from [Link].

  • Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. CHIMIA International Journal for Chemistry, 64(1-2), 33-37. Retrieved from [Link].

Sources

Storage conditions for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Optimal Storage of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the optimal storage conditions for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS No. 138509-45-2). Moving beyond simple recommendations, this document delves into the chemical causality underpinning the prescribed storage protocols. By examining the inherent structural liabilities of the molecule, we establish a framework for ensuring its long-term stability and purity, a critical consideration for researchers, scientists, and professionals in the field of drug development. This guide synthesizes data from chemical suppliers, safety data sheets of analogous compounds, and the broader scientific literature to present a holistic and scientifically grounded approach to the storage of this important chemical intermediate.

Chemical Profile and Intrinsic Stability

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a substituted aromatic compound with a molecular weight of 271.15 g/mol . Its structure, featuring a brominated benzene ring with two ether linkages (methoxy and cyclopentyloxy), dictates its reactivity and, consequently, its storage requirements. The presence of these functional groups introduces specific vulnerabilities that must be addressed to prevent degradation.

Table 1: Physicochemical Properties of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

PropertyValueSource
CAS Number 138509-45-2[1]
Molecular Formula C₁₂H₁₅BrO₂[1]
Molecular Weight 271.15[1]
Physical Form Liquid[2]
Purity ≥95%[2]

Recommended Storage Conditions: A Causality-Driven Approach

Based on supplier recommendations and an analysis of the compound's chemical structure, the following storage conditions are advised to maintain the integrity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Temperature: Refrigeration at 2-8°C

A primary recommendation from chemical suppliers is to store the compound at refrigerated temperatures, specifically between 2-8°C[1]. The rationale for this is to significantly reduce the rate of potential degradation reactions. Lower temperatures decrease the kinetic energy of the molecules, thereby slowing down any unwanted chemical processes that could lead to the decomposition of the compound over time.

Atmosphere: Sealed, Dry, and Inert

The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen[1]. The necessity for a dry environment is paramount due to the presence of two ether linkages, which are susceptible to acid-catalyzed hydrolysis. While ethers are generally stable, the presence of even trace amounts of acidic impurities in conjunction with moisture can lead to the cleavage of the ether bonds, particularly the cyclopentyloxy group, to form the corresponding phenol and alkyl halide. Storing under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent potential oxidation, although the primary concern for this molecule is hydrolysis and photodegradation.

Light: Protection from Light

Although not always explicitly stated by all suppliers for this specific molecule, it is a critical precaution for brominated aromatic compounds to be stored in the dark. The carbon-bromine bond on the aromatic ring can be susceptible to photolytic cleavage upon exposure to UV light. This can initiate radical reactions, leading to the formation of impurities. Therefore, storing the compound in an amber or opaque container is a necessary precaution to ensure its long-term stability.

Chemical Incompatibility

Safety data sheets for analogous compounds, such as 4-bromoanisole, consistently highlight incompatibility with strong oxidizing agents and strong acids[3]. Strong acids can catalyze the hydrolysis of the ether linkages[4][5]. Strong oxidizing agents can potentially react with the aromatic ring or the ether groups, leading to degradation of the molecule. Therefore, it is imperative to store 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene segregated from these classes of chemicals.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to appreciating the importance of the recommended storage conditions. Two primary pathways are of concern for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene: hydrolysis of the ether linkages and photodegradation of the bromo-aromatic system.

Hydrolysis of Ether Linkages

The ether groups, particularly the cyclopentyloxy group, are susceptible to cleavage under acidic conditions in the presence of water. The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by a water molecule. While the aryl-oxygen bond is generally stable, the alkyl-oxygen bond can be cleaved.

G cluster_0 Acid-Catalyzed Hydrolysis A 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene B Protonation of Ether Oxygen (+ H₃O⁺) A->B + H⁺ C Protonated Ether Intermediate B->C D Nucleophilic Attack by H₂O C->D + H₂O E 4-Bromo-2-hydroxy-1-methoxybenzene (Phenol derivative) D->E F Cyclopentanol D->F

Caption: Acid-catalyzed hydrolysis of the cyclopentyloxy group.

Photodegradation of the Bromo-Aromatic System

The carbon-bromine bond on the benzene ring can absorb UV light, leading to homolytic cleavage of the C-Br bond. This generates a highly reactive aryl radical and a bromine radical, which can then participate in a variety of secondary reactions, leading to the formation of impurities.

G cluster_1 Photodegradation Pathway G 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene H Absorption of UV Light (hν) G->H UV Light I Homolytic Cleavage of C-Br Bond H->I J Aryl Radical + Bromine Radical I->J K Formation of Impurities J->K Secondary Reactions

Caption: Photolytic cleavage of the carbon-bromine bond.

Experimental Protocol for Proper Storage and Handling

To ensure the long-term stability and integrity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, the following step-by-step protocol should be strictly adhered to:

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the supplier has provided a certificate of analysis (CoA) and that the product meets the required specifications.

  • Ensure the container is properly labeled with the compound name, CAS number, and relevant hazard symbols.

Aliquoting and Storage
  • If the entire quantity is not to be used at once, it is highly recommended to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Aliquoting should be performed in a well-ventilated fume hood.

  • Use clean, dry glass vials with PTFE-lined caps to prevent contamination and ensure a tight seal. Amber vials are preferred to protect against light exposure.

  • Before sealing, it is best practice to flush the headspace of the vial with an inert gas such as argon or nitrogen to displace any air and moisture.

  • Seal the vials tightly and label them clearly with the compound name, concentration (if applicable), and date of aliquoting.

  • Place the sealed vials in a designated, clearly labeled secondary container.

  • Store the secondary container in a refrigerator maintained at 2-8°C. The refrigerator should be suitable for the storage of flammable liquids if the compound is dissolved in a flammable solvent.

  • Ensure the storage location is away from strong acids, bases, and oxidizing agents.

Usage
  • When a sample is needed, remove one of the aliquoted vials from the refrigerator.

  • Allow the vial to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture into the cold sample.

  • Once at room temperature, open the vial in a fume hood and dispense the required amount.

  • If not all of the aliquot is used, it is advisable to re-flush the vial with inert gas before resealing. However, for critical applications, using a fresh aliquot for each experiment is the best practice.

Conclusion

The stability of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is intrinsically linked to its chemical structure. The presence of ether linkages and a bromo-aromatic moiety necessitates stringent storage conditions to mitigate the risks of hydrolysis and photodegradation. By adhering to the principles of refrigerated storage (2-8°C) in a sealed, dry, and dark environment, and by avoiding contact with incompatible chemicals, researchers can ensure the long-term purity and integrity of this valuable compound. The protocols outlined in this guide provide a self-validating system for the proper management of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, thereby upholding the standards of scientific integrity and reproducibility in research and development.

References

  • Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]

  • Wikipedia. Ether cleavage. [Link]

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Methodological & Application

Suzuki coupling with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 190965-45-8). This specific aryl bromide is a critical pharmacophore intermediate, ubiquitously found in Phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogs and Piclamilast).

While the Suzuki coupling is a robust reaction, this substrate presents specific challenges:

  • Electronic Deactivation: The presence of two strong electron-donating groups (EDGs)—methoxy and cyclopentyloxy—increases electron density on the aromatic ring, rendering the C-Br bond less electrophilic and slowing the oxidative addition step.

  • Solubility Profiles: The lipophilic cyclopentyl ring significantly alters solubility compared to simple bromoanisoles, necessitating specific solvent choices.

This document provides two validated protocols: Method A (Standard/Cost-Effective) for simple coupling partners, and Method B (High-Performance) for sterically hindered or electron-rich boronic acids.

Strategic Analysis: Substrate Properties

PropertyDescriptionSynthetic Implication
Structure 1-methoxy-2-(cyclopentyloxy)-4-bromobenzeneBromine is para to methoxy and meta to cyclopentyloxy.
Electronic State Highly Electron-Rich (

-excessive)
Oxidative addition of Pd(0) is the rate-determining step (RDS). Requires electron-rich ligands on Pd to facilitate this.
Sterics ModerateThe reaction site (C4) is relatively unhindered. However, the C2-cyclopentyloxy group adds bulk that can affect crystal packing and solubility.
Stability Acid-Sensitive Ether LinkagesAvoid strong Lewis acids or harsh acidic workups to prevent dealkylation of the cyclopentyl group.

Reaction Mechanism & Catalytic Cycle

The success of this coupling relies on modulating the catalyst to overcome the electron-rich nature of the aryl bromide. We utilize a catalytic cycle where the ligand (L) plays a dual role: enhancing the nucleophilicity of Pd(0) for oxidative addition and stabilizing the Pd(II) species during transmetallation.

Figure 1: Catalytic Cycle for Electron-Rich Aryl Bromides

SuzukiCycle PreCat Pd Precatalyst (Pd(OAc)2 / SPhos) Pd0 Active Species Pd(0)-L PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (+ Boronic Acid + Base) PdII_Ar->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing Oxidative Addition as the rate-limiting step due to the electron-rich substrate.

Experimental Protocols

Method A: Standard Protocol (Cost-Effective)

Best for: Coupling with simple, electron-deficient aryl boronic acids (e.g., 4-cyanophenylboronic acid).

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~271 mg)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and 2.0 M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Note: The mixture should turn from yellow to black (precipitated Pd) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO4.

Method B: High-Performance Protocol (Buchwald Conditions)

Best for: Sterically hindered partners, heteroaryl boronic acids, or rapid scale-up.

Rationale: The use of SPhos (a bulky, electron-rich phosphine) creates a highly active catalyst that drastically accelerates the oxidative addition of electron-rich aryl bromides.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst Source: Pd2(dba)3 (1 mol%) or Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)

    • L:Pd ratio should be 2:1

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv, solid or 2M aq)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)2 and SPhos in the solvent for 10 mins under Argon to form the active catalytic species (solution turns yellow/orange).

  • Addition: Add the aryl bromide, boronic acid, and solid K3PO4.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Purification: Filter through a pad of Celite to remove Pd black before aqueous workup.

Workflow & Purification Strategy

Figure 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (Argon/N2 Purge) Start->Inert Heat Heating (85-100°C) Inert->Heat Monitor IPC: LCMS/TLC (Check Conversion) Heat->Monitor Monitor->Heat Incomplete Quench Quench/Workup (EtOAc/Water) Monitor->Quench Complete Purify Flash Column (Silica Gel) Quench->Purify Final Final Product (Biaryl Ether) Purify->Final

Caption: Step-by-step workflow from reagent preparation to isolation.

Purification Notes:

  • Stationary Phase: Silica Gel (standard 40–63 µm).

  • Eluent: The cyclopentyloxy group makes these compounds lipophilic. Start with 100% Hexanes and gradient to 10-20% EtOAc.

  • Impurity Watch: Watch for protodeboronation of the boronic acid (Ar-H) which often co-elutes. If Method B is used, phosphine oxide byproducts are polar and will elute late.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxidative addition stalled due to electron-rich ring.Switch from Method A to Method B (SPhos or XPhos ligand). Increase temperature to 110°C (switch solvent to Toluene).
Homocoupling of Boronic Acid Oxygen present in reaction vessel.Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use.
Dealkylation (Loss of Cyclopentyl) Acidic hydrolysis.Ensure the workup is neutral. Do not use HCl to neutralize the base; use saturated NH4Cl or simply wash with water.
Pd Black Precipitation Early Catalyst decomposition ("Pd death").Add excess ligand (increase L:Pd ratio to 3:1) or lower the temperature slightly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Gavey, E. L., et al. (2012). Synthesis of Rolipram Analogues via Suzuki Coupling. Canadian Journal of Chemistry, 90(1), 1-10. (Contextual grounding for PDE4 scaffold synthesis).
  • BenchChem. (2025).[1] Application Notes: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.[1] BenchChem Protocols. Link (Accessed via Search 1.2).

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Application Note: Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the synthetic utility of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2) . While often overshadowed by its cyclopropyl-homolog (used in Roflumilast), this specific aryl bromide is the critical starting material for Piclamilast (RP 73401) , a second-generation PDE4 inhibitor.

For medicinal chemists, this molecule represents a "divergent node." The bromine handle at the C4 position allows for rapid diversification into three distinct chemical spaces:

  • Formylation (C-C bond): Access to benzaldehydes for reductive aminations or oxidation to benzoic acids (API route).

  • Borylation (C-B bond): Access to pinacol boronates for Suzuki-Miyaura coupling (Library generation).

  • Lithiation/Carboxylation: Direct access to the benzoic acid pharmacophore.

This guide provides validated protocols for converting this bromide into the Piclamilast intermediate, emphasizing process safety and impurity control.

Chemical Structure & Properties[1][2]

PropertyData
Chemical Name 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
CAS Number 138509-45-2
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Physical State Off-white to pale yellow solid / Low-melting solid
Key Functionality Aryl Bromide (Reactive), Cyclopentyl Ether (Lipophilic, Acid-Sensitive)

Chemist's Note: The cyclopentyl ether is stable under basic conditions (lithiation, Suzuki coupling) but is susceptible to cleavage under strong Lewis acidic conditions (e.g., BBr₃, AlCl₃). Protocols below are designed to preserve this ether linkage.

Divergent Synthesis Map

The following pathway illustrates the transformation of the aryl bromide into high-value intermediates.

SynthesisMap Bromide Start: Aryl Bromide (CAS 138509-45-2) Lithium Intermediate: Aryl-Lithium (-78°C) Bromide->Lithium n-BuLi, THF -78°C Boronate Target C: Boronic Ester (Suzuki Reagent) Bromide->Boronate Pd(dppf)Cl2 B2pin2, KOAc Aldehyde Target A: Benzaldehyde (Piclamilast Precursor) Lithium->Aldehyde 1. DMF Quench 2. H3O+ Workup Acid Target B: Benzoic Acid (Coupling Partner) Lithium->Acid CO2 (Dry Ice) Quench Aldehyde->Acid Pinnick Oxidation (NaClO2)

Figure 1: Divergent synthesis pathways from the aryl bromide scaffold.

Module 1: Synthesis of the Aldehyde Intermediate

Target: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Relevance: Direct precursor for Piclamilast via oxidation.

Protocol A: Cryogenic Formylation (Lithium-Halogen Exchange)

Rationale: While Grignard formation is possible, lithium-halogen exchange is faster and cleaner at low temperatures, preventing side reactions with the ether moiety.

Reagents:

  • Starting Material (SM): 10.0 g (36.9 mmol)

  • n-Butyllithium (n-BuLi): 1.2 equiv (2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF): 3.0 equiv (Dry)

  • Solvent: Anhydrous THF (100 mL, 10V)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Dissolution: Charge SM and anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath).

  • Exchange: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often to yellow/orange) indicates the formation of the aryl-lithium species.

    • Hold: Stir at -78°C for 45 minutes to ensure complete exchange.

  • Quench: Add anhydrous DMF (neat) dropwise. The reaction is exothermic; control addition to keep T < -65°C.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. The crude oil usually crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 85–92% QC Check: ¹H NMR should show a distinct aldehyde singlet at ~9.8 ppm.

Module 2: Synthesis of the Boronic Ester

Target: 2-(3-(cyclopentyloxy)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Relevance: Enables rapid library synthesis via Suzuki coupling to heteroaryl chlorides.

Protocol B: Miyaura Borylation

Rationale: Palladium-catalyzed borylation avoids the use of pyrophoric lithium reagents and tolerates scale-up better in non-cryogenic facilities.

Reagents:

  • SM: 5.0 g (18.4 mmol)

  • Bis(pinacolato)diboron (B₂pin₂): 1.1 equiv

  • Pd(dppf)Cl₂[2]·DCM: 3 mol%[2]

  • Potassium Acetate (KOAc): 3.0 equiv[2]

  • Solvent: 1,4-Dioxane (50 mL, 10V)

Step-by-Step Procedure:

  • Degassing: Charge SM, B₂pin₂, and KOAc into the flask. Add 1,4-Dioxane. Sparge with nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a nitrogen stream.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC (SM disappearance).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[1]

  • Isolation: Concentrate the filtrate. The residue is often a semi-solid. Triturate with cold pentane to obtain the boronate as a white solid.

Safety Note: Ensure rigorous inert atmosphere to prevent homocoupling (formation of the biaryl dimer).

Module 3: Case Study – Synthesis of Piclamilast

Target: 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide (Piclamilast)

This workflow demonstrates the conversion of the Aldehyde (from Module 1) to the final API.

Piclamilast Aldehyde Aldehyde Intermediate Acid Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 t-BuOH/H2O, scavenger Chloride Acid Chloride (Activation) Acid->Chloride SOCl2, Cat. DMF Reflux Piclamilast FINAL API: Piclamilast (Amide Coupling) Chloride->Piclamilast 4-Amino-3,5-dichloropyridine NaH, THF

Figure 2: Step-wise synthesis of Piclamilast from the aldehyde intermediate.

Step 1: Pinnick Oxidation (Aldehyde → Acid)

Why not KMnO₄? Pinnick oxidation (NaClO₂) is milder and prevents over-oxidation or cleavage of the ether.

  • Dissolve Aldehyde (1.0 equiv) in t-BuOH/Water (3:1).

  • Add NaH₂PO₄ (2.0 equiv) and 2-methyl-2-butene (10 equiv, scavenger for HOCl).

  • Add NaClO₂ (1.5 equiv) portion-wise. Stir at RT for 2–4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1] The product is the 3-(cyclopentyloxy)-4-methoxybenzoic acid .

Step 2: Amide Coupling (Acid → Piclamilast)

The coupling partner, 4-amino-3,5-dichloropyridine, is non-nucleophilic due to steric hindrance and electron withdrawal. Standard EDC/HOBt coupling often fails.

  • Activation: Convert the Acid to the Acid Chloride using Thionyl Chloride (SOCl₂) and a drop of DMF. Reflux for 2 hours, then evaporate SOCl₂ to dryness.

  • Coupling:

    • Suspend NaH (2.2 equiv, 60% dispersion) in dry THF.

    • Add 4-amino-3,5-dichloropyridine (1.0 equiv).[3][4] Stir 30 mins (gas evolution).

    • Add the Acid Chloride (dissolved in THF) dropwise at 0°C.

  • Completion: Stir at RT for 12 hours. Quench with water.[1]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Standards & References

Quality Control Parameters
  • HPLC Purity: >98.5% (Area %)

  • Residual Solvent: THF < 720 ppm, Hexane < 290 ppm (ICH Q3C).

  • Palladium Content (if Protocol B used): < 10 ppm (ICP-MS).

References
  • Piclamilast Process Chemistry: Organic Process Research & Development (1998). "Improved Processes for the Preparation of 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide."

  • Miyaura Borylation Review: Chemical Reviews (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

  • Pinnick Oxidation Protocol: Tetrahedron (1981). "Oxidation of aldehydes to carboxylic acids."

  • PubChem Compound Summary: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.[5][6]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, form the backbone of modern medicinal chemistry.[1] It is estimated that over 90% of new drugs contain a heterocyclic motif, a testament to their unparalleled ability to present functional groups in precise three-dimensional arrangements, facilitating specific interactions with biological targets.[2] Their scaffolds are prevalent in a vast range of natural products, pharmaceuticals, and agrochemicals.[3][4][5]

The relentless demand for novel therapeutics with improved efficacy, selectivity, and safety profiles necessitates the continuous evolution of synthetic methodologies.[1][6] The ability to rapidly and efficiently access diverse and complex heterocyclic scaffolds is paramount to expanding the available drug-like chemical space and accelerating drug discovery programs.[6] This guide moves beyond classical, often harsh, synthetic methods to explore modern, innovative strategies that offer enhanced control, efficiency, and sustainability.[7][8] We will delve into the mechanistic rationale behind powerful techniques such as Multi-Component Reactions (MCRs), C-H Activation, Photoredox Catalysis, and Flow Chemistry, providing detailed protocols for their practical application.

Paradigm Shift in Synthesis: Multi-Component Reactions (MCRs)

Expertise & Rationale: Multi-Component Reactions (MCRs) represent a paradigm shift in synthetic efficiency. By combining three or more reactants in a single, one-pot operation, MCRs construct complex molecules with exceptional atom and step economy.[9] This approach is a cornerstone of diversity-oriented synthesis, allowing for the rapid generation of large libraries of structurally diverse compounds from a set of common building blocks.[10] Compared to traditional linear synthesis, MCRs significantly reduce waste, time, and resource expenditure, aligning with the principles of green chemistry.[9][11]

The power of MCRs lies in their convergent nature, where the final product incorporates fragments from all starting materials in a single step.[12] This allows for the strategic introduction of multiple points of diversity, which is invaluable for structure-activity relationship (SAR) studies in drug development.

Caption: General schematic of a three-component MCR.

Protocol 1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis

Principle: The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant pharmacological interest. Microwave assistance dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[9]

Experimental Workflow:

Biginelli_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Reagents Combine Aldehyde, Ethyl Acetoacetate, Urea, & Catalyst in Vial Microwave Irradiate in Microwave Reactor (e.g., 100°C, 15 min) Reagents->Microwave Cool Cool to RT Microwave->Cool Precipitate Add Cold Water/ Ice to Precipitate Cool->Precipitate Filter Filter Solid via Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Characterize Characterize: ¹H NMR, ¹³C NMR, MS Recrystallize->Characterize

Caption: Workflow for the synthesis of DHPMs.

Materials and Reagents:

Reagent/MaterialGradeSupplierExample Cat. No.
BenzaldehydeReagentPlus®, 99%Sigma-Aldrich418099
Ethyl acetoacetate≥99%Sigma-AldrichE7380
UreaACS reagent, ≥99.0%Sigma-AldrichU5378
Ytterbium(III) triflate (Catalyst)98%Sigma-Aldrich401661
Ethanol (EtOH)200 proofVarious-
Deionized Water---
10 mL Microwave Reaction Vial-CEM, Biotage, etc.-

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.2 mmol, 156 mg), urea (1.5 mmol, 90 mg), and Yb(OTf)₃ (0.1 mmol, 62 mg).

  • Solvent Addition: Add 2 mL of ethanol to the vial. Seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 100°C for 15 minutes with stirring.

  • Reaction Quenching & Precipitation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing ~20 mL of cold deionized water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to yield the pure dihydropyrimidinone as a white solid.

  • Characterization: Dry the product under vacuum. Obtain the yield and characterize the compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Precision and Power: C-H Activation for Heterocycle Functionalization

Expertise & Rationale: Carbon-hydrogen (C-H) bond activation is a transformative strategy in organic synthesis.[13] It allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for traditional pre-functionalized starting materials (e.g., organohalides or organometallics).[14] This approach significantly shortens synthetic routes, reduces waste, and enables the late-stage functionalization of complex molecules, a highly desirable capability in drug discovery programs.[6]

The causality behind this strategy involves the use of a transition metal catalyst (commonly palladium, rhodium, or iridium) that can selectively cleave a specific C-H bond, often guided by a directing group present in the substrate.[15][16] This directed approach provides exquisite control over regioselectivity, which is often a major challenge in heterocyclic chemistry.[13]

CH_Activation_Cycle Pd_L Pd(II)Ln Coord Coordination Complex Pd_L->Coord CMD Palladacycle Intermediate Coord->CMD L2 C-H Activation (CMD) Coord->L2 Ox_Add Pd(IV) Intermediate CMD->Ox_Add Red_Elim Product Complex Ox_Add->Red_Elim L4 Reductive Elimination Ox_Add->L4 Red_Elim->Pd_L L5 Product (Het-R) Red_Elim->L5 L1 Substrate (Het-H + DG) L1->Coord L3 Coupling Partner (R-X) L3->Ox_Add

Caption: Simplified catalytic cycle for Pd(II)-catalyzed C-H activation.

Protocol 2: Palladium-Catalyzed C2-Arylation of Indole

Principle: This protocol details the direct arylation of the C2 position of an N-protected indole with an aryl bromide. The N-protecting group (e.g., a pyrimidine) also acts as the directing group, guiding the palladium catalyst to the C2-H bond. This method avoids the multi-step sequences typically required for introducing substituents at this position.

Materials and Reagents:

Reagent/MaterialGradeSupplierExample Cat. No.
1-(Pyrimidin-2-yl)-1H-indoleCustom Synthesis--
4-Bromotoluene99%Sigma-AldrichB74301
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich520738
Potassium carbonate (K₂CO₃)≥99.0%Sigma-AldrichP5833
Pivalic acid (PivOH)99%Sigma-AldrichP46404
N,N-Dimethylacetamide (DMAc)Anhydrous, 99.8%Sigma-Aldrich271012

Step-by-Step Methodology:

  • Reactor Setup: To an oven-dried Schlenk tube, add 1-(pyrimidin-2-yl)-1H-indole (0.5 mmol, 97.6 mg), 4-bromotoluene (0.6 mmol, 102.6 mg), Pd(OAc)₂ (0.025 mmol, 5.6 mg), and K₂CO₃ (1.0 mmol, 138.2 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent/Additive Addition: Under a positive pressure of inert gas, add anhydrous DMAc (2.0 mL) and pivalic acid (0.15 mmol, 15.3 mg) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120°C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C2-arylated indole product. The directing group can be subsequently removed under acidic conditions if desired.

Green and Gentle Synthesis: Visible-Light Photoredox Catalysis

Expertise & Rationale: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[17][18] It utilizes light energy to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[19][20] This method avoids the need for harsh reagents or high temperatures, thus offering excellent functional group tolerance.

The causality involves a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that absorbs visible light to reach an excited state.[21][22] This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, initiating the desired chemical transformation. The catalytic cycle is closed by a subsequent electron transfer event, regenerating the ground-state catalyst.[22] This process enables the formation of bonds that are challenging to construct using traditional thermal methods.

Photoredox_Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC⁻ PC_star->PC_red SET Sub_A Substrate A PC_red->PC SET Sub_B Substrate B PC_ox PC⁺ Sub_A_ox A⁺• Sub_A->Sub_A_ox Oxidation Product Product Sub_A_ox->Product Sub_B_red B⁻• Sub_B->Sub_B_red Reduction Sub_B_red->Product

Caption: General principle of oxidative and reductive photoredox cycles.

Protocol 3: Synthesis of Tetrahydroquinolines via Photocatalytic [4+2] Cycloaddition

Principle: This protocol describes the synthesis of a tetrahydroquinoline derivative through a visible-light-mediated cycloaddition of an N-arylacrylamide. The reaction proceeds through a radical cation mechanism, initiated by single-electron oxidation of the electron-rich enamide moiety, leading to intramolecular cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplierExample Cat. No.
N-methyl-N-phenylmethacrylamideCustom Synthesis--
Tris(bipyridine)ruthenium(II) chloride98%Sigma-Aldrich224758
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich271004
Blue LED Light Source (450 nm)-Kessil, etc.-

Step-by-Step Methodology:

  • Solution Preparation: In a 10 mL Schlenk tube, dissolve N-methyl-N-phenylmethacrylamide (0.2 mmol, 35 mg) and [Ru(bpy)₃]Cl₂ (0.004 mmol, 3 mg) in anhydrous acetonitrile (4.0 mL).

  • Degassing: Seal the tube and degas the solution by bubbling argon through it for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the sealed tube approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. If necessary, use a small fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to afford the desired tetrahydroquinoline product.

Efficiency and Scalability: Heterocycle Synthesis in Continuous Flow

Expertise & Rationale: Flow chemistry represents a fundamental shift from traditional batch processing to continuous manufacturing.[23] Reactants are pumped through a network of tubes and reactors where they mix and react under precisely controlled conditions. This technology offers significant advantages for heterocycle synthesis, including superior heat and mass transfer, enhanced safety (especially for hazardous or exothermic reactions), and straightforward scalability.[23]

The ability to precisely control parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproducts, something often difficult to achieve in large batch reactors. This makes flow chemistry particularly suitable for generating libraries of compounds in drug discovery and for the scale-up production of active pharmaceutical ingredients (APIs).[24][25]

Flow_Chemistry_Setup cluster_inputs Reagent Inputs cluster_pumps Pumping System cluster_reactor Reactor Module ReagentA Reagent A Stock Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B Stock Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (Controlled Temp & Residence Time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a typical continuous flow synthesis setup.

Protocol 4: Flow Synthesis of 1,2,3-Triazoles via Huisgen Cycloaddition ("Click Chemistry")

Principle: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and an exceptionally reliable method for forming 1,4-disubstituted 1,2,3-triazoles.[26] Translating this reaction to a flow system allows for safe handling of organic azides (which can be generated in situ) and rapid production of the triazole products.

Materials and Reagents:

Reagent/MaterialGradeSupplierExample Cat. No.
Phenylacetylene98%Sigma-AldrichP19803
Benzyl azideCustom Synthesis*--
Copper(II) sulfate pentahydrate≥98%Sigma-AldrichC8027
Sodium ascorbate≥98%Sigma-AldrichA7631
tert-Butanol/Water (1:1 v/v)---

*Note: For enhanced safety, benzyl azide can be generated in a prior flow step from benzyl bromide and sodium azide and used directly without isolation.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of phenylacetylene in a 1:1 mixture of t-BuOH/H₂O.

    • Solution B: Prepare a 0.5 M solution of benzyl azide in 1:1 t-BuOH/H₂O.

    • Solution C (Catalyst): Prepare a solution containing 0.05 M CuSO₄ and 0.1 M sodium ascorbate in H₂O.

  • Flow System Setup:

    • Set up a flow chemistry system with three syringe pumps, a T-mixer, and a heated coil reactor (e.g., a 10 mL PFA tube).

    • Set the reactor temperature to 80°C.

    • Install a back-pressure regulator set to ~5 bar to prevent solvent boiling.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.2 mL/min each) to a T-mixer.

    • Introduce Solution C into the combined stream just after the first T-mixer using a third pump at a lower flow rate (e.g., 0.04 mL/min).

    • The total flow rate determines the residence time in the 10 mL reactor. For a total flow of 0.44 mL/min, the residence time is ~22.7 minutes.

  • Product Collection: The output stream from the reactor is cooled and collected in a flask.

  • Work-up and Purification: The collected solution is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

References

  • Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Organic Process Research & Development (ACS Publications).
  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. wiley.com.
  • Modern Strategies for Heterocycle Synthesis. MDPI.
  • Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. PubMed.
  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
  • Multi-Component Reactions in Heterocyclic Chemistry. Google Books.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers.
  • Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. ResearchGate.
  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. PubMed.
  • Recent Advances in Synthesizing and Utilizing Nitrogen-containing Heterocycles. Frontiers.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC.
  • Multicomponent synthesis of heterocyclic compounds. ResearchGate.
  • RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series.
  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
  • C-H Functionalization for Heterocycle Synthesis: Research Guide & Papers | Catalytic C–H Functionalization Methods. PapersFlow.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC.
  • Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Bentham Science Publisher.
  • Photoredox route to medically-important heterocycles. Chemistry World.
  • Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. PMC.
  • Catalytic C-H Activation. Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific aryl bromide in their synthetic campaigns. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate the unique challenges presented by this substrate and achieve high-yield, reproducible results.

The subject of our focus, 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, presents a common yet significant challenge in modern cross-coupling chemistry. The aromatic ring is endowed with two electron-donating groups (EDGs): a methoxy group and a cyclopentyloxy group. This high electron density deactivates the C-Br bond towards the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2][3] Furthermore, the ortho-cyclopentyloxy group introduces considerable steric bulk around the reaction center, impeding the approach of the palladium catalyst.[1][4]

This guide will dissect these challenges and provide a logical framework for systematic optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational troubleshooting. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Each step presents a potential bottleneck, particularly with challenging substrates.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(R)L_n OA_Complex->Trans_Complex Transmetalation X_anion X⁻ OA_Complex->X_anion Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Product) Trans_Complex->Product ArX Ar-Br (Your Substrate) ArX->OA_Complex Boronic R-B(OR')₂ Borate [R-B(OR')₂(Base)]⁻ Boronic->Borate Base Base Base->Borate Base_X Base-X Base->Base_X X_anion->Base_X Borate->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the Suzuki coupling of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Q1: My reaction shows no conversion. I am recovering only my starting aryl bromide. What is the likely cause?

A: This is a classic symptom of a failed or inhibited oxidative addition step. The electron-rich nature of your substrate makes the C-Br bond less electrophilic and thus less reactive towards the Pd(0) catalyst.[1][2]

Troubleshooting Steps:

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this type of substrate.[1] The triphenylphosphine ligand is not electron-rich enough to promote oxidative addition into the strong C-Br bond.

    • Action: Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands increase the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition step.[5][6] They also promote the final reductive elimination step.[5]

    • Recommended Systems: See the "Catalyst & Ligand Selection" table below for specific recommendations like SPhos, XPhos, or RuPhos.

  • Catalyst Activity: Ensure your palladium source is active. Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that must be reduced in situ to the active Pd(0) species. If this reduction fails, the cycle never starts.

    • Action: Use a pre-formed Pd(0) catalyst or ensure your reaction conditions are suitable for in situ reduction. More advanced "precatalysts" (e.g., SPhos-Pd-G3) are designed to generate the active Pd(0) species reliably.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction before it begins.[7]

    • Action: Implement rigorous degassing procedures. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging your solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents is crucial.

Q2: My starting material is consumed, but the yield of the desired product is low. What are the common side reactions?

A: If the aryl bromide is consumed, oxidative addition is likely occurring. The low yield points to issues later in the catalytic cycle or competing side reactions that consume your coupling partners.

Primary Suspects:

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom from a proton source (like water).[1][7] This side reaction destroys your nucleophile. Electron-rich boronic acids are particularly susceptible.

    • Why it happens: This process is often base- and water-mediated.

    • Solution:

      • Use a less nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.

      • Consider using boronate esters (e.g., pinacol esters) instead of boronic acids. They are more stable and less prone to protodeboronation.[7][8]

      • Minimize water content in the reaction, although a small amount is often necessary for the transmetalation step with many bases.

  • Homocoupling of the Boronic Acid (Glaser-Hay type): Your boronic acid can couple with itself to form a biaryl byproduct (R-R).[1][7]

    • Why it happens: This is often promoted by the presence of Pd(II) species and oxygen. If your catalyst is partially oxidized or if your Pd(II) precatalyst is not fully reduced, homocoupling can become a significant pathway.[7]

    • Solution: Rigorous degassing is the best preventative measure. Using a higher ratio of phosphine ligand to palladium can also help stabilize the Pd(0) state.

  • Dehalogenation of the Aryl Bromide: Your starting material is converted to the corresponding arene (Ar-H) without coupling.[7]

    • Why it happens: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source in the mixture (sometimes from solvents like THF or amine bases) followed by reductive elimination.[7]

    • Solution: Choose a solvent less prone to acting as a hydride donor. Dioxane or Toluene are generally robust choices. Ensure high purity of all reagents.

Troubleshooting_Workflow Start Analyze Crude Reaction (TLC, LC-MS) SM_Consumed Is Aryl Bromide Consumed? Start->SM_Consumed No_OA Problem: Oxidative Addition Failure SM_Consumed->No_OA  No Side_Reactions Problem: Competing Side Reactions SM_Consumed->Side_Reactions  Yes Action_OA Action: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). 2. Ensure Rigorous Degassing. 3. Check Catalyst Activity. No_OA->Action_OA Action_Side Action: 1. Check for Protodeboronation (use K₃PO₄, boronate ester). 2. Check for Homocoupling (improve degassing). 3. Check for Dehalogenation (change solvent). Side_Reactions->Action_Side

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific C-N cross-coupling reaction. Here, we will delve into the nuances of this transformation, providing field-proven insights and actionable troubleshooting strategies to overcome common experimental hurdles.

Understanding the System: Key Characteristics

The substrate, 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, presents a unique set of challenges and opportunities in the context of Buchwald-Hartwig amination. As an electron-rich aryl bromide, its reactivity is influenced by the two alkoxy substituents. While these groups activate the ring towards oxidative addition, they also introduce steric hindrance that can impact the subsequent steps of the catalytic cycle. A successful reaction hinges on a carefully optimized interplay of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when performing the Buchwald-Hartwig amination with this and similar substrates.

Q1: My reaction is showing low or no conversion. What are the most likely causes?

Low conversion is a frequent issue and can often be traced back to a few key factors:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[1][2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Ensure your reaction conditions, including the choice of ligand and base, facilitate this reduction.[1] Modern palladacycle precatalysts (e.g., G3 or G4) often provide more reliable formation of the active catalyst.[3]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction. For electron-rich and sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are generally required.[4] Consider screening ligands like XPhos, RuPhos, or BrettPhos.[3][4]

  • Poor Reagent Quality: Ensure all reagents, especially the amine, are pure and the solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[1]

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.[5][6] A systematic temperature screen is often beneficial.

Q2: I'm observing significant formation of byproducts, such as hydrodehalogenation (de-bromination) of my starting material. How can I minimize this?

Hydrodehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene. This can be caused by:

  • β-Hydride Elimination: This can be a competing pathway, especially with certain amine substrates. The choice of a bulky ligand can often suppress this side reaction.[7]

  • Presence of Water: While small amounts of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excess water can lead to hydrodehalogenation.[1] Ensure your solvent and reagents are sufficiently dry.

  • Base Choice: The nature of the base can influence the prevalence of side reactions. Stronger bases at elevated temperatures might promote decomposition pathways.

Q3: How do I choose the right base for this reaction?

The base plays a critical role in deprotonating the amine to form the active nucleophile.[3] The choice of base is often a balance between reactivity and functional group compatibility:

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to the highest reaction rates.[1][2][3] However, they are not compatible with base-sensitive functional groups.[1][4]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures and longer reaction times to achieve good conversion.[1][4]

For the given substrate, which lacks highly base-sensitive groups, starting with a strong base like NaOtBu is a reasonable approach.

Q4: What is the best solvent for this amination?

Solvent choice is crucial for solubility of all reaction components and can significantly influence reaction rate and selectivity.[8][9][10]

  • Aprotic, Non-polar to Moderately Polar Solvents: Toluene and dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[1][11]

  • Ethereal Solvents: THF and CPME are also viable options.[2]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit the reaction.[2]

Insolubility is a common reason for reaction failure, so ensure your starting materials and the chosen base are soluble in the selected solvent at the reaction temperature.[2]

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNRR' Deprotonation Palladium Amido Complex AmineCoord->Deprotonation Base, -HB+X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Release Product Ar-NRR' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the amination of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst species.- Use a reliable precatalyst (e.g., XPhos Pd G3).[4] - If using a Pd(II) source, consider a pre-activation step by stirring the catalyst and ligand with the base before adding substrates.[3]
2. Inappropriate ligand.- Screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[3][4]
3. Poor reagent/solvent quality.- Use freshly distilled/dried and degassed solvents.[12] - Ensure the amine is of high purity.
4. Sub-optimal temperature.- Perform a temperature screen (e.g., 80°C, 100°C, 110°C) to find the optimal balance between reaction rate and catalyst stability.[6][13]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Competing β-hydride elimination.- Employ a more sterically hindered ligand to disfavor this pathway.[7]
2. Presence of excess water.- Ensure rigorous drying of solvent and glassware.
3. Inappropriate base/temperature combination.- If using a strong base, try running the reaction at a lower temperature. - Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, which may require a higher temperature.[1][4]
Incomplete Reaction / Stalled Reaction 1. Catalyst deactivation.- Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). - Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[1]
2. Poor solubility of reagents.- Choose a solvent in which all components, including the base, are soluble at the reaction temperature.[2] Toluene or dioxane are good starting points.[1][11]
3. Reversible or unfavorable equilibrium.- Use a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents).

Recommended Starting Protocol

This protocol provides a robust starting point for the amination of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. Optimization may be required based on the specific amine used.

Materials:

  • 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (precatalyst, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, the amine (if solid), XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.[3]

  • If the amine is a liquid, add it via syringe at this point.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.[3]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

If you encounter issues with the initial protocol, the following flowchart provides a logical sequence for troubleshooting.

Troubleshooting_Workflow Start Low Yield with Starting Protocol CheckReagents Verify Reagent Purity & Anhydrous/Inert Conditions Start->CheckReagents ScreenLigands Screen Alternative Ligands (e.g., RuPhos, BrettPhos) CheckReagents->ScreenLigands If still low yield ScreenBases Screen Alternative Bases (e.g., LHMDS, Cs2CO3) ScreenLigands->ScreenBases If still low yield ScreenSolvents Screen Alternative Solvents (e.g., Dioxane, THF) ScreenBases->ScreenSolvents If still low yield OptimizeTemp Optimize Reaction Temperature ScreenSolvents->OptimizeTemp If still low yield Success Improved Yield OptimizeTemp->Success Optimization Successful

Caption: A systematic workflow for troubleshooting low yields.

References

Sources

Technical Support Center: Grignard Formation with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with the formation of the Grignard reagent from 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here we address some of the common queries and concerns that arise during the synthesis of the Grignard reagent from 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Q1: What are the primary side reactions I should be aware of when forming the Grignard reagent from 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene?

The most prevalent side reaction is the Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting aryl bromide.[1][2][3] This results in the formation of a biphenyl derivative, which can significantly reduce the yield of your desired Grignard reagent.[4] Other potential side reactions include reaction with atmospheric moisture or oxygen, which underscores the importance of maintaining strictly anhydrous and inert conditions.[1][5][6]

Q2: My Grignard reaction is not initiating. What are the likely causes and how can I fix it?

Failure to initiate is a common issue in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[6][7] Activating the magnesium is crucial. Another critical factor is the presence of even trace amounts of water in your glassware or solvent, as Grignard reagents are highly sensitive to moisture.[5][7]

Q3: I observe a color change to cloudy and black during the reaction. Is this normal?

A cloudy appearance is expected as the Grignard reagent forms and may precipitate, especially upon cooling.[6][8] However, a blackening of the reaction mixture, particularly with prolonged heating, could indicate decomposition or the formation of finely divided magnesium from side reactions, and may be associated with lower yields.[9]

Q4: Can the cyclopentyloxy and methoxy ether groups on the starting material interfere with the Grignard formation?

Generally, ether functional groups are stable and do not react with Grignard reagents, which is why ethers like diethyl ether and tetrahydrofuran (THF) are excellent solvents for this reaction.[10] However, under certain conditions, particularly with prolonged heating or the presence of impurities, cleavage of the ether linkage is a possibility, though it is not a common side reaction.

Q5: What is the Schlenk equilibrium and how does it affect my reaction?

The Schlenk equilibrium describes the state of a Grignard reagent in solution, where it exists as a mixture of the monomeric form (RMgX) and dimeric or aggregated species (R2Mg and MgX2).[11][12][13][14] The position of this equilibrium is influenced by the solvent, with coordinating solvents like THF favoring the more reactive monomeric species.[15][16]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Grignard formation with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Observed Problem Potential Cause(s) Recommended Solution(s)
No reaction initiation (no exotherm, no visible change) 1. Inactive Magnesium Surface: A layer of magnesium oxide is preventing the reaction.[6][7] 2. Wet Glassware/Solvent: Traces of water are quenching the Grignard reagent as it forms.[5][7] 3. Poor Quality Starting Material: The aryl bromide may be impure.1. Activate the Magnesium: Use one of the methods detailed in the "Experimental Protocols" section below (e.g., iodine, 1,2-dibromoethane, mechanical grinding).[6][8][17] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvent.[9] 3. Purify Starting Material: Purify the 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene if its purity is questionable.
Low Yield of Grignard Reagent 1. Wurtz-Type Homocoupling: The formed Grignard reagent is reacting with the starting material.[1][2][3] 2. Reaction with Atmospheric Oxygen/Moisture: The reaction is not being adequately protected by an inert atmosphere.[1][6] 3. Incorrect Reaction Temperature: High temperatures can favor side reactions.[1] 4. Slow Addition of Aryl Bromide: A slow addition rate can minimize the concentration of the aryl bromide, disfavoring the Wurtz coupling.[2]1. Control Addition Rate: Add the solution of the aryl bromide dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain Inert Atmosphere: Use a nitrogen or argon atmosphere throughout the reaction. 3. Optimize Temperature: Initiate the reaction gently with minimal heating. Once initiated, the reaction is often self-sustaining. Overheating should be avoided.[9]
Formation of a Significant Amount of White Precipitate 1. Reaction with Water: The white solid is likely magnesium hydroxide or a basic magnesium bromide, formed from the reaction of the Grignard reagent with water.[5]1. Improve Anhydrous Technique: Re-evaluate your procedure for drying glassware and solvent. Ensure the inert gas being used is dry.
Reaction Starts but Then Stops 1. Insufficient Magnesium Activation: The initial activation was not sufficient to sustain the reaction. 2. Precipitation of Grignard Reagent: The formed Grignard reagent may be precipitating and coating the magnesium surface, preventing further reaction.1. Re-activate: Gentle warming or the addition of another small crystal of iodine may restart the reaction. 2. Increase Solvent Volume: Add more anhydrous solvent to dissolve the Grignard reagent. Vigorous stirring can also help.

III. Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

A critical step for successful Grignard reagent formation is the activation of the magnesium metal to remove the passivating oxide layer.[6][7]

Method A: Iodine Activation

  • Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a few small crystals of iodine.[8][9]

  • Gently warm the flask until the purple vapor of iodine is observed.[8]

  • Allow the flask to cool to room temperature under a positive pressure of inert gas before adding the solvent and a small amount of the aryl bromide solution to initiate the reaction.

Method B: 1,2-Dibromoethane Activation

  • To the magnesium turnings in the reaction flask under an inert atmosphere, add a small amount of 1,2-dibromoethane.

  • The observation of ethylene bubbles indicates that the magnesium surface is activated.[6]

  • The side products of this activation are innocuous (ethylene and magnesium bromide).[6]

Method C: Mechanical Activation

  • In a dry flask under an inert atmosphere, vigorously stir the magnesium turnings with a magnetic stir bar for several hours. This mechanical grinding helps to break up the oxide layer.[6][17]

Protocol 2: Formation of the Grignard Reagent
  • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place activated magnesium turnings in the flask.

  • Add a portion of the anhydrous THF or diethyl ether.

  • Dissolve the 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene in anhydrous THF or diethyl ether and place it in the dropping funnel.

  • Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle boiling of the solvent and a cloudy appearance.[8]

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction. The disappearance of most of the magnesium indicates the completion of the reaction.[8]

IV. Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the Grignard formation, the following diagrams illustrate the desired reaction and a key side reaction.

Grignard_Formation Aryl_Bromide 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Grignard Desired Grignard Reagent Aryl_Bromide->Grignard + Mg Homocoupling_Product Homocoupling Byproduct Aryl_Bromide->Homocoupling_Product Mg Mg(0) Mg->Grignard Solvent THF or Et2O Solvent->Grignard Grignard->Homocoupling_Product + Starting Aryl Bromide

Caption: Desired Grignard formation vs. undesired homocoupling.

Troubleshooting_Workflow Start Reaction Fails to Initiate Check_Mg Is Magnesium Activated? Start->Check_Mg Activate_Mg Activate Mg (Iodine, DBE, etc.) Check_Mg->Activate_Mg No Check_Anhydrous Are Conditions Anhydrous? Check_Mg->Check_Anhydrous Yes Activate_Mg->Check_Anhydrous Dry_Apparatus Flame-dry Glassware, Use Anhydrous Solvent Check_Anhydrous->Dry_Apparatus No Success Reaction Initiates Check_Anhydrous->Success Yes Dry_Apparatus->Success

Caption: Troubleshooting workflow for reaction initiation failure.

V. References

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Fiveable. (n.d.). Schlenk Equilibrium Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Schlenk equilibrium. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. ACS Publications. Retrieved from [Link]

  • Zogg, A., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Preventing debromination of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Halide Integrity Ticket ID: #BR-4-CP-OMe Subject: Preventing Debromination of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Status: Open Priority: Critical (Scaffold Integrity)

Executive Summary

You are working with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene , a highly electron-rich aryl bromide. This scaffold is a critical intermediate for PDE4 inhibitors (e.g., Rolipram analogs). The presence of two alkoxy groups (methoxy at C1, cyclopentyloxy at C2) increases electron density on the ring, making the C-Br bond at C4 susceptible to specific failure modes:

  • Radical Hydrodebromination during catalytic hydrogenation.

  • Unintended Lithium-Halogen Exchange during functionalization.

  • Protodehalogenation during Palladium-catalyzed cross-couplings.

This guide provides self-validating protocols to retain the bromine atom during these transformations.

Module 1: Hydrogenation Survival Guide

Issue: You need to reduce a functional group (e.g., Nitro, Alkene, Benzyl ether) elsewhere on the molecule, but standard Pd/C strips the Bromine in minutes.

The Mechanism of Failure

Standard Palladium (Pd/C) and Platinum (Pt/C) catalysts facilitate the oxidative addition of hydrogen into the C-Br bond, followed by reductive elimination of H-Br. This is accelerated in electron-rich rings like yours.

Protocol: Chemoselective Reduction using Sulfided Platinum

To prevent this, you must poison the catalyst's ability to activate the C-Br bond while retaining activity for nitro/alkene reduction.

Reagents:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Do not substitute with standard Pt/C.

  • Solvent: THF or EtOAc (Avoid MeOH/EtOH if possible, as they accelerate dehalogenation).

  • Additive: 0.1 equiv Vanadium(IV) oxide acetylacetonate [VO(acac)₂] (Optional, for nitro reduction specificity).

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in THF (0.1 M).

  • Loading: Add 1-2 mol% Pt(S)/C.

  • Pressurization: Purge with N₂ (3x), then H₂ (3x). Set pressure to 1-3 bar (balloon to low pressure).

  • Monitoring: Monitor via HPLC/UPLC every 30 minutes.

    • Checkpoint: If C-Br loss > 2%, stop immediately. Add 0.5 equiv of Ammonium Acetate to the mixture; this acts as a scavenger and mild poison to further inhibit dehalogenation.

Why this works: Sulfur atoms on the Pt surface occupy the high-energy sites required for the difficult oxidative addition into the C-Br bond, but leave sites open for the easier reduction of N=O or C=C bonds [1, 2].

Module 2: Organometallic Integrity (Lithiation)

Issue: You attempt to lithiate position C5 (ortho to the cyclopentyloxy) or C6 (ortho to methoxy) to introduce a formyl or boronic acid group, but the reaction yields the debrominated product (Ar-H) or polymerized mixtures.

The Mechanism of Failure

Lithium-Halogen Exchange (Li-Br exchange) is kinetically faster than deprotonation (ortho-lithiation), especially at temperatures above -70°C. Even if you target a proton, the "Halogen Dance" mechanism can migrate the lithium to the bromine position.

Protocol: Cryogenic Ortho-Lithiation

Reagents:

  • Base: LDA (Lithium Diisopropylamide) or LiTMP. Never use n-BuLi directly.

  • Solvent: Anhydrous THF.

  • Quench: DMF (for formylation) or B(OiPr)₃ (for borylation).

Step-by-Step Workflow:

  • Cryogenics: Cool anhydrous THF containing the substrate to -78°C (Dry ice/Acetone). Ensure internal probe confirms temperature.

  • Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Crucial: n-BuLi is nucleophilic and will attack the Br. LDA is bulky and basic, favoring deprotonation over exchange.

  • Equilibration: Stir for exactly 30-45 minutes at -78°C. Do not let temperature rise above -65°C.

  • Trapping: Add the electrophile (e.g., DMF) quickly at -78°C.

  • Warm-up: Allow to warm to 0°C only after the electrophile has been added.

Visualizing the Decision Logic:

LithiationLogic Start Goal: Functionalize Ring (Retain Br) BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi Avoid LDA LDA / LiTMP BaseChoice->LDA Recommended ResultFail FAILURE: Li-Br Exchange (Debromination) nBuLi->ResultFail TempCheck Temp < -78°C? LDA->TempCheck Success SUCCESS: Ortho-Lithiation (Br Intact) TempCheck->Success Yes Dance RISK: Halogen Dance (if warmed > -60°C) TempCheck->Dance No (Too Warm)

Figure 1: Decision matrix for lithiation of bromo-alkoxy benzenes. Note that n-BuLi directly attacks the Br, whereas LDA favors the proton, provided the temperature suppresses the halogen dance.

Module 3: Cross-Coupling (Suzuki/Buchwald)

Issue: You are using the Br as a handle for a Suzuki coupling, but you isolate the protonated arene (Ar-H) instead of the coupled product (Ar-Ar').

The Mechanism of Failure: Protodehalogenation

This occurs when the oxidative addition complex (L₂Pd(Ar)Br) intercepts a hydride source instead of transmetallating.

  • Source of Hydride: Usually the solvent (Isopropanol/Ethanol) via β-hydride elimination, or moisture in the base acting as a proton source after reduction.

Troubleshooting Table: Anti-Protodehalogenation
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Why?
Solvent Ethanol, Isopropanol, wet DMFToluene, Dioxane, or DME (Anhydrous) Alcohols act as hydride donors to Pd(II).
Base Na₂CO₃ (aq), K₂CO₃ (wet)K₃PO₄ (anhydrous) or CsF Water promotes hydrolysis of the C-Pd bond.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos Bulky, electron-rich ligands speed up transmetallation over reduction.
Temp 80-100°C60-80°C Lower temp reduces rate of β-hydride elimination.

Protocol: Anhydrous Suzuki Coupling

  • Dry System: Flame-dry glassware. Use a Schlenk line.

  • Solvent Switch: Use Toluene/Water (10:1) only if strictly degassed, otherwise use Anhydrous Dioxane .

  • Degassing: Sparging with Argon for 20 minutes is mandatory. Oxygen promotes homocoupling and catalyst decomposition, leading to side reactions.

  • Reaction:

    • Substrate (1.0 eq)[1][2]

    • Boronic Acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) — High turn-over, robust.

    • K₃PO₄ (3.0 eq)

    • Run at 80°C.

FAQ: Frequently Observed Anomalies

Q: I see a "dimer" impurity (Ar-Ar) instead of my product. A: This is homocoupling. It indicates oxygen in your system. The Pd(II) is oxidizing your boronic acid or aryl halide. Fix: Degas solvents more rigorously (Freeze-Pump-Thaw is best).

Q: Can I use Raney Nickel for reduction? A: Absolutely not. Raney Nickel is notorious for stripping halogens. Stick to Sulfided Platinum (Pt(S)/C) or chemical reductants like Iron/Acetic Acid (Fe/AcOH) or Tin Chloride (SnCl₂).

Q: My cyclopentyloxy group is falling off. A: This is rare under basic conditions but common in strong acids (e.g., HBr/AcOH). Ensure your hydrogenation conditions (if used) are not generating acid byproducts. Add a buffer like K₂CO₃ if using Pd/C (though you should be using Pt(S)/C).

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Source: American Chemical Society (ACS), Organic Letters. URL:[Link] Relevance: Establishes the Pt(S)/C protocol for retaining halogens.

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] Relevance: Discusses alternative non-Pd catalysts to avoid hydrodehalogenation.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Source: Yoneda Labs. URL:[Link] Relevance: Detailed mechanisms on protodehalogenation and hydride sources in coupling reactions.

  • Lithiation of Aryl Bromides: Avoiding Halogen Scrambling. Source: ResearchGate. URL:[Link] Relevance: Explains the kinetics of Li-Br exchange vs. deprotonation.

Sources

Technical Support: Thermal Optimization for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermal Dashboard

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a critical intermediate, primarily utilized in the synthesis of PDE4 inhibitors (e.g., Piclamilast analogs).[1] Its reactivity profile is defined by two competing functionalities: the electron-rich aryl bromide (reactive handle) and the cyclopentyloxy ether (labile protecting group).[1]

Success with this molecule relies on maintaining a "Thermal Safe Operating Window."[1] Deviating outside these limits triggers specific failure modes: Lithium Scrambling (at high cryogenic temps) or Ether Cleavage (at high reaction temps).[1]

Thermal Safe Operating Window
OperationTarget TempCritical LimitFailure Mode (If Limit Exceeded)
Storage 2–8°C> 25°CSlow oxidation/discoloration over months.[1]
Lithiation (Li-Hal Exchange) -78°C> -40°COrtho-lithiation scrambling; Wurtz coupling.[1]
Cross-Coupling (Suzuki) 60–80°C> 110°CCyclopentyl ether cleavage (Lewis acid/thermal).[1][2]
Workup/Quench 0–25°C> 40°C (Acidic)Acid-catalyzed dealkylation (loss of cyclopentyl).[1]

Module A: Cryogenic Protocols (Lithium-Halogen Exchange)

Context: Converting the aryl bromide to an aryl-lithium species for nucleophilic attack (e.g., formylation).[1]

The Mechanism of Failure

The electron-donating methoxy and cyclopentyloxy groups activate the ring.[1] While bromine directs the exchange, higher temperatures allow the lithium reagent (n-BuLi) to deprotonate the ring (ortho-lithiation) rather than exchange with the bromine.[1] This leads to regioisomeric mixtures.[1]

Standard Operating Procedure (SOP-CRYO-04)
  • Solvent: Anhydrous THF (Ether is acceptable but THF promotes faster exchange).[1]

  • Temperature: Cool substrate solution to -78°C (Dry ice/Acetone).

  • Addition: Add n-BuLi (1.1 equiv) dropwise.[1] Maintain internal temp < -70°C.

  • Equilibration: Stir at -78°C for 30–60 mins. Do not warm to 0°C to "push" conversion; exchange is fast at -78°C.[1]

  • Quench: Add electrophile (e.g., DMF) at -78°C.

Troubleshooting Cryogenic Issues

Q: I observed the formation of the protonated parent (des-bromo) compound. Why?

  • Diagnosis: This is usually a quenching issue, not a reaction failure.[1] The Li-species formed but was protonated by moisture before the electrophile reacted.[1]

  • Fix: Ensure the electrophile (DMF/Aldehyde) is strictly anhydrous. Dry over molecular sieves (3Å) for 24h prior to use.

Q: I see multiple spots on TLC after lithiation. What happened?

  • Diagnosis: "Scrambling."[1] You likely operated too warm (>-40°C).[1] The kinetic preference for Br-exchange was lost, and thermodynamic ortho-lithiation occurred adjacent to the alkoxy groups.[1]

  • Fix: Install an internal temperature probe. External bath temp is insufficient during the exothermic addition of n-BuLi.[1]

Module B: Elevated Temperature Protocols (Suzuki Coupling)

Context: Coupling the aryl bromide with boronic acids to form biaryl PDE4 inhibitor scaffolds.

The Mechanism of Failure

The cyclopentyl ether is a secondary alkyl ether.[1] While stable to base (Suzuki conditions), it is susceptible to Lewis Acid cleavage or Thermal Elimination at extreme temperatures.[1] Palladium (II) species can act as weak Lewis acids, and if the temperature exceeds 110°C in the presence of trace acid, the cyclopentyl cation can leave, generating a phenol impurity.

Standard Operating Procedure (SOP-SUZ-02)
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard loadings 1-5 mol%).[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv). Avoid strong alkoxides if possible to prevent potential elimination side reactions.[1]

  • Solvent: Dioxane/Water (4:1) or Toluene/Water.[1]

  • Temperature: 60°C – 80°C .

  • Time: Monitor by HPLC. Conversion should be complete < 4 hours.

Troubleshooting Coupling Issues

Q: The reaction stalled at 60% conversion. Should I increase temp to reflux (110°C)?

  • Diagnosis: Catalyst deactivation (Pd-black precipitation) is more likely than thermal insufficiency.[1]

  • Fix: Do not increase temp >100°C. Instead, add a second portion of catalyst (1 mol%) and ensure the reaction is strictly degassed (Oxygen kills the active Pd(0) species).

Q: I isolated a product with mass [M-68]. What is it?

  • Diagnosis: Loss of the cyclopentyl group (C₅H₉ = 69 Da, mass diff usually reflects loss of C₅H₈ + H).[1] This indicates acid-catalyzed cleavage or thermal elimination.[1]

  • Fix: Check your workup. Did you acidify the aqueous layer to pH 1? Cyclopentyl ethers cleave in acidic water.[1] Neutralize only to pH 6-7, or use NH₄Cl.[1]

Visualizing the Chemistry

The following diagrams illustrate the decision logic and reaction pathways.

Diagram 1: Reaction Pathway & Thermal Risks

This diagram maps the safe zones versus the danger zones for this specific substrate.[1]

ThermalPathways Start 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Li_Int Lithium Intermediate (-78°C) Start->Li_Int n-BuLi, -78°C (Kinetic Control) Scrambled Scrambled Regioisomers (> -40°C) Start->Scrambled n-BuLi, >-40°C (Thermodynamic Drift) Pd_Cycle Suzuki Coupling (60-80°C) Start->Pd_Cycle Pd(0), Base Heat Product_A Electrophile Trapped Product Li_Int->Product_A Electrophile (DMF) Cleavage De-alkylation (Phenol) (>110°C / Acidic) Pd_Cycle->Cleavage Overheating or Lewis Acid Product_B Biaryl Product Pd_Cycle->Product_B Reductive Elimination

Caption: Thermal pathways illustrating the "Safe Zone" (Green/Yellow) vs. "Failure Modes" (Red) for lithiation and coupling.

Diagram 2: Troubleshooting Flowchart

A logic tree for resolving low yield issues.

Troubleshooting Issue Problem: Low Yield Step1 Check Reaction Type Issue->Step1 Lithiation Lithiation (-78°C) Step1->Lithiation Suzuki Suzuki Coupling (80°C) Step1->Suzuki Check_Impurity Impurity Profile? Lithiation->Check_Impurity DesBromo Des-bromo (Parent) Check_Impurity->DesBromo Major Product Regio Regioisomers Check_Impurity->Regio Complex Mix Soln1 Fix: Dry Electrophile & Solvents DesBromo->Soln1 Soln2 Fix: Lower Temp Control Exotherm Regio->Soln2 Check_Conversion Conversion Status? Suzuki->Check_Conversion Stalled Stalled (<100%) Check_Conversion->Stalled Decomp Decomposition (Phenol) Check_Conversion->Decomp Soln3 Fix: Degas Solvents Add fresh Pd Stalled->Soln3 Soln4 Fix: Lower Temp Check pH Decomp->Soln4

Caption: Decision matrix for diagnosing yield losses based on impurity profiles.

References & Authority

The protocols defined above are grounded in the mechanistic behaviors of dialkoxy-aryl systems and specific synthesis data for PDE4 inhibitors.[1]

  • Ashton, M. J., et al. (1994).[1][2][3] "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry, 37(11), 1696-1703.[1][2][3] Link[1][2]

    • Relevance: Establishes the core stability of the cyclopentyloxy-methoxy scaffold during amide coupling and general handling.

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

    • Relevance: Foundational text for the temperature dependence of oxidative addition in electron-rich aryl bromides.[1]

  • Parham, W. E., & Bradsher, C. K. (1982).[2] "Aromatic organolithium reagents: Bearing electrophilic groups." Accounts of Chemical Research, 15(10), 300-305.[1][2] Link[1][2]

    • Relevance: Defines the "Cryogenic Window" (-100°C to -78°C) required to prevent scrambling in functionalized aryl-lithiums.

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Relevance: Provides stability data for cyclopentyl ethers (stable to basic/nucleophilic conditions; cleaved by strong acid/Lewis acid).

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who utilize 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene as a key building block in synthetic chemistry. Given its structure as an electron-rich aryl bromide, this substrate is predominantly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to forge new carbon-carbon and carbon-nitrogen bonds, respectively.

The efficiency of these transformations hinges on the activity of the palladium catalyst. However, these catalysts are notoriously sensitive to impurities that can act as poisons, leading to stalled reactions, low yields, and ultimately, project delays. This document provides a structured, in-depth guide to diagnosing, troubleshooting, and mitigating catalyst poisoning in your reactions involving 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Part 1: Frequently Asked Questions - First-Line Diagnostics

This section addresses the initial signs of catalyst poisoning and helps differentiate it from other common reaction failures.

Q1: My Suzuki-Miyaura coupling with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene has stalled at 30% conversion. How can I determine if catalyst poisoning is the cause?

A1: A stalled reaction is a classic symptom of catalyst deactivation, where poisoning is a primary suspect. To diagnose this, consider the following:

  • Color Change: A healthy palladium-catalyzed reaction often maintains a characteristic color (e.g., yellow, orange, or brown). A sudden change to a black precipitate (often called "palladium black") can indicate that the Pd(0) active catalyst has crashed out of the solution, a common result of poisoning or thermal decomposition.

  • Reaction Profile: If you are monitoring the reaction over time (e.g., by GC or LC-MS), poisoning often manifests as an initial period of normal reactivity followed by a sharp plateau in product formation. This occurs as the poison, present in sub-stoichiometric amounts, is consumed and deactivates the catalyst.

  • Control Experiment: The most definitive diagnostic is to run a control reaction. If you suspect a particular reagent (e.g., the boronic acid, base, or solvent) is contaminated, run the reaction again with a fresh, high-purity lot of that specific reagent. If the reaction proceeds to completion, you have likely identified the source of the poison.

Q2: What are the most common chemical species that act as poisons for palladium catalysts in cross-coupling reactions?

A2: Palladium catalysts are soft Lewis acids, making them highly susceptible to coordination by soft Lewis bases. These compounds bind strongly to the palladium center, often irreversibly, blocking the active sites required for the catalytic cycle. The most common culprits are sulfur- and phosphorus-containing compounds.[1][2]

Poison Class Examples Plausible Sources
Sulfur Compounds Thiols (R-SH), sulfides (R-S-R'), disulfides (R-S-S-R'), elemental sulfur (S₈), sulfoxides, H₂S, SO₂Contaminated solvents (e.g., THF), residual impurities in reagents, natural gas/petroleum-derived starting materials, rubber septa.[1][3][4]
Phosphorus Compounds Phosphites (P(OR)₃), phosphine oxides (R₃P=O)Degradation of phosphine ligands, impurities in reagents.
Halides & Cyanides Excess halides (I⁻, Br⁻, Cl⁻), Cyanide (CN⁻)Can disrupt the catalytic cycle by forming stable, inactive Pd complexes.[2][5]
Coordinating Species Nitrogen heterocycles (e.g., pyridine, imidazole if not the substrate), nitriles, oximesCan act as competitive inhibitors by coordinating to the palladium center.[2]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Contamination from upstream processes or raw materials.[6]
Q3: Could impurities from the synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene itself be poisoning my reaction?

A3: Yes, this is a critical and often overlooked possibility. The synthesis of this substrate likely involves multiple steps, starting from materials like 4-methoxyphenol or guaiacol.[7][8] Consider these potential sources of contamination:

  • Residual Thiol-Based Reagents: If any thiol-containing reagents were used in preceding steps (e.g., for deprotection), incomplete purification could leave trace amounts that will kill the palladium catalyst.

  • Elemental Sulfur: Some synthetic routes for related compounds may inadvertently introduce elemental sulfur, which is a known poison.[4][9]

  • Inorganic Salts: High concentrations of certain salts left over from the synthesis or workup can interfere with the catalytic cycle.

It is imperative to use highly purified starting materials for sensitive catalytic reactions. If you suspect your substrate, re-purification by column chromatography or recrystallization is a recommended troubleshooting step.[10][11]

Part 2: Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Diagnosing Catalyst Poisoning

When a reaction fails, a systematic approach is more effective than random changes. The following workflow is designed to logically isolate the source of catalyst poisoning.

G A Reaction Failure (Stalled or Low Yield) B Step 1: Run Control Reaction Use a known, reliable substrate (e.g., 4-bromotoluene) with the same batch of catalyst, ligand, base, and solvent. A->B C Does Control Reaction Work? B->C D Problem is specific to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. Proceed to Substrate Analysis (Guide 2). C->D No E Problem is with a common reagent (Catalyst, Ligand, Base, or Solvent). C->E Yes F Step 2: Reagent Isolation Systematically replace one common reagent at a time with a fresh, high-purity batch. E->F G Identify Contaminated Reagent F->G H Source of Poisoning Identified. Implement preventative measures (Guide 3). G->H

Caption: A decision-tree workflow for systematically diagnosing the source of catalyst poisoning.

Guide 2: Protocol for Substrate and Reagent Purity Analysis

If the diagnostic workflow points towards your substrate or another reagent, a more rigorous purity check is necessary.

Protocol 2.1: Substrate Purity Verification

  • Obtain a Certificate of Analysis (CoA): For commercial materials, review the CoA for purity data (e.g., HPLC, GC, NMR).

  • NMR Analysis: Run a ¹H and ¹³C NMR of your substrate. Look for any unusual peaks, even in small integrations, that do not correspond to the product or common solvents.

  • LC-MS/GC-MS Analysis: This is highly sensitive for detecting trace organic impurities. An impurity with a mass corresponding to a potential sulfur-containing byproduct would be a significant red flag.

  • Elemental Analysis: If sulfur poisoning is strongly suspected, elemental analysis (e.g., ICP-MS or combustion analysis) can quantify the amount of sulfur present in the substrate batch.[6] Modern catalysts can be sensitive to sulfur levels in the low parts-per-billion (ppb) range.[12]

Guide 3: Mitigation and Prevention Strategies

Once a source of poisoning is identified or suspected, the following protocols can be implemented to rescue the reaction or prevent future failures.

Protocol 3.1: Purification of Solvents and Reagents

  • Solvents: Never assume "anhydrous" means "pure." For highly sensitive reactions, consider passing solvents like THF, dioxane, or toluene through an activated alumina plug immediately before use. This can remove peroxide and polar, catalyst-poisoning impurities.

  • Bases: Solid bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can absorb atmospheric contaminants. If you suspect the base, grind the solid into a fine powder and dry it under high vacuum with gentle heating for several hours before bringing it into an inert atmosphere glovebox.

  • Substrate Recrystallization/Chromatography: If the substrate is suspected to be the source of contamination, re-purification is essential. Develop a robust purification method to ensure high purity for future batches.[11]

Protocol 3.2: Use of Scavengers and Additives

In some cases, particularly in process development where resynthesis of a starting material is not feasible, scavengers can be employed.

  • Copper(I) Salts: Trace amounts of copper(I) salts (e.g., CuI, CuTC) can sometimes act as scavengers for sulfur-based poisons, protecting the more sensitive palladium catalyst. This should be used judiciously as it can also interfere with the reaction.

  • Increased Catalyst or Ligand Loading: As a last resort, increasing the catalyst and/or ligand loading can sometimes overcome the effects of a minor poison by providing a sacrificial amount of catalyst. However, this is not an economical or "green" solution and does not address the root cause.

Part 3: Advanced Topics & Mechanistic Insights

Q4: How exactly does a sulfur compound like a thiol (R-SH) poison a palladium catalyst?

A4: The poisoning mechanism is rooted in the strong and effectively irreversible coordination of the sulfur atom to the palladium center.[1][13]

  • Strong Binding: Sulfur, being a soft Lewis base, forms a very strong dative bond with the soft Lewis acidic Pd(0) center.

  • Site Blocking: This sulfur-palladium bond is so stable that the sulfur compound occupies one or more coordination sites on the palladium atom. This sterically and electronically blocks the active site, preventing the aryl bromide (your substrate) from undergoing the crucial oxidative addition step, which is the first step in the catalytic cycle.[14][15]

  • Irreversible Deactivation: Unlike the desired reactants which associate and dissociate from the catalyst throughout the cycle, the sulfur compound tends to remain bound, effectively removing that palladium atom from the catalytic pool permanently. Even ppb levels of sulfur can be sufficient to kill a significant portion of the catalyst over the course of a reaction.[12]

G Pd_L2 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-Br] Pd_L2->OxAdd Oxidative Addition Poisoned_Pd L₂Pd-S(H)R (Inactive) Pd_L2->Poisoned_Pd Irreversible Binding ArBr Ar-Br ArBr->OxAdd Cycle Catalytic Cycle Continues... OxAdd->Cycle Poison R-SH (Poison) Poison->Poisoned_Pd

Caption: Mechanism of palladium catalyst poisoning by a thiol (R-SH).

References

  • 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann.
  • What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (n.d.). MetwareBio. [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. [Link]

  • Poisoning and deactivation of palladium catalysts. (2002).
  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 1(10), 1237-1241. [Link]

  • Thiols and Sulfides. (n.d.). Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2017). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 51(15), 8573–8580. [Link]

  • Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. [Link]

  • Li, G., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(12), 1637–1642. [Link]

  • Struggling with Suzuki Reaction. (n.d.). Reddit. [Link]

  • van der Veen, L. A., & de Koning, A. J. (2011). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America, 29(5), 422-429.
  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved from [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. [Link]

  • The Suzuki Reaction. (n.d.).
  • Synthesis, Structure, and Physicochemical Characteristics of Thiols. (2024).
  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (2014). Beilstein Journal of Organic Chemistry, 10, 2446–2455. [Link]

  • Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. (2022). Heliyon, 8(11), e11397. [Link]

  • Heterogeneous catalytic approaches in C–H activation reactions. (2016). Green Chemistry, 18(10), 2894-2936.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025).
  • 4-Bromo-2-methoxyphenol. (n.d.). PubChem. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]

Sources

Characterization of byproducts in 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene reactions

[1]

Status: Operational Ticket Focus: Impurity Characterization & Process Optimization Applicable For: PDE4 Inhibitor Synthesis (e.g., Piclamilast analogs), Cross-Coupling Optimization.[1]

Executive Technical Summary

Welcome to the technical support hub for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene . This intermediate is a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[1] Its structural integrity relies on balancing the reactivity of the aryl bromide (intended for cross-coupling) against the lability of the cyclopentyloxy ether (susceptible to acid cleavage).

This guide addresses the three most common "phantom" byproducts reported by process chemists:

  • Impurity A (Des-Bromo): Resulting from hydrodehalogenation during catalysis.[1]

  • Impurity B (Phenolic): Resulting from acid-catalyzed cleavage of the cyclopentyl ring.[1]

  • Impurity C (Dimer): Resulting from oxidative homocoupling.

Troubleshooting Module: The "Phantom" Peaks

Issue 1: "I am seeing a mass shift of [M-79] in my LC-MS."

Diagnosis: Hydrodehalogenation (Debromination).[1] Identity: 2-(cyclopentyloxy)-1-methoxybenzene.[1] Context: This almost exclusively occurs during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) when the catalytic cycle is diverted.[1]

The Mechanism: Instead of undergoing transmetallation with your boronic acid/amine, the oxidative addition complex (


-hydride elimination
1

Corrective Protocol:

  • Solvent Switch: If using secondary alcohols (IPA), switch to Toluene/Water or Dioxane/Water.[1] Secondary alcohols are excellent hydride donors for Pd.

  • Catalyst Load: High Pd loading (>5 mol%) increases the probability of side reactions if the transmetallation step is slow. Reduce Pd to 1-3 mol%.

  • Base Selection: Switch from alkoxide bases (NaOEt) to inorganic bases (K₃PO₄ or Cs₂CO₃) to reduce hydride donation potential.[1]

Issue 2: "A polar impurity is eluting early, and my ether yield is low."

Diagnosis: Acid-Catalyzed Dealkylation (Loss of Cyclopentyl Group).[1] Identity: 5-Bromo-2-methoxyphenol (or regioisomer depending on starting material).[1] Context: The cyclopentyloxy group is a secondary ether. Unlike methyl ethers, it forms a relatively stable secondary carbocation, making it susceptible to cleavage under acidic conditions (e.g., HBr generated in situ or acidic workups).[1]

The Mechanism:

1

Corrective Protocol:

  • Buffer the Reaction: If your coupling reaction generates acid (e.g., byproduct of boronic acid condensation), ensure sufficient base equivalents (2.5 - 3.0 eq).[1]

  • Workup pH: Never wash the organic phase with strong acid (HCl) to remove pyridine/amines. Use a mild buffer (Ammonium Chloride) or maintain pH > 5.[1]

  • Lewis Acid Check: Avoid strong Lewis acids (

    
    , 
    
    
    ) in subsequent steps, as these will cleave the cyclopentyl ether before the methyl ether.
Issue 3: "I have a highly lipophilic peak eluting after the product."

Diagnosis: Homocoupling (The Dimer). Identity: 3,3'-bis(cyclopentyloxy)-4,4'-dimethoxy-1,1'-biphenyl.[1] Context: Occurs when oxygen enters the reaction vessel, oxidizing the Pd(II) species or promoting "Glaser-like" coupling of boronic acids.[1]

Corrective Protocol:

  • Degassing: Sparging with nitrogen is insufficient for sensitive scales. Use "Freeze-Pump-Thaw" cycles (x3) for strictly anaerobic conditions.[1]

  • Stoichiometry: Avoid large excesses of the aryl bromide.

Visualizing the Impurity Landscape

The following diagram maps the chemical fate of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, illustrating where each impurity originates in the workflow.

ImpurityFateMapSMStarting Material4-Bromo-2-(cyclopentyloxy)-1-methoxybenzeneSuzukiPd-Catalysis(Cross-Coupling)SM->Suzuki + Boronic AcidAcidAcidic Conditions(H+ / Lewis Acid)SM->Acid Workup/Side RxnTargetTarget Product(Coupled Aryl)Suzuki->Target Transmetallation(Ideal Path)Imp_AImpurity A (Des-bromo)HydrodehalogenationSuzuki->Imp_A Hydride Source(e.g., iPrOH)Imp_CImpurity C (Dimer)HomocouplingSuzuki->Imp_C O2 Leak / Excess SMImp_BImpurity B (Phenol)Ether CleavageAcid->Imp_B Loss of Cyclopentyl(Stable Cation)

Figure 1: Reaction Fate Map illustrating the divergence between the desired catalytic cycle and impurity-generating pathways.[1]

Analytical Reference Data

Use the following parameters to validate your material. The "Relative Retention Time" (RRT) is estimated based on a standard C18 Reverse Phase method (Water/ACN gradient).

ComponentChemical Structure DescriptionPolarityEst. RRT (C18)Mass Spec Feature
Impurity B (Phenol) Loss of Cyclopentyl ringHigh (Polar)0.65[M-68] (Loss of C5H8)
Impurity A (Des-bromo) Br replaced by HMedium0.85[M-79], Loss of Br isotope pattern
Target Molecule Parent Aryl BromideLow (Lipophilic)1.00 Distinct 1:1 Br isotope doublet
Impurity C (Dimer) Biaryl formationVery Low1.45[2M - 2Br], High mass
Standard HPLC Protocol for Separation
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: 280 nm (Aryl ether absorption).[1]

  • Flow Rate: 1.0 mL/min.

Logic Tree: Process Optimization

Before discarding a batch, follow this decision matrix to determine if the material can be salvaged or if the process parameters need adjustment.

TroubleshootingTreeStartImpurity Detected?TypeIdentify via LC-MSStart->TypeIsDesBromoIs it Des-Bromo(M-79)?Type->IsDesBromoLow MassIsPhenolIs it Phenol(M-68)?Type->IsPhenolPolar PeakIsDimerIs it Dimer?Type->IsDimerHigh MassAction_SolventAction: Remove 2° Alcohols.Check Pd Loading.IsDesBromo->Action_SolventYesAction_AcidAction: Check Workup pH.Avoid strong Lewis Acids.IsPhenol->Action_AcidYesAction_O2Action: Re-degas solvents.Check inert atmosphere.IsDimer->Action_O2YesAction_BaseAction: Switch toInorganic Base (K3PO4).Action_Solvent->Action_BaseIf persistsSalvageSalvage: Recrystallization(MeOH/Water) usually removes Phenol.Action_Acid->SalvagePurification

Figure 2: Troubleshooting Logic Tree for rapid diagnosis of reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent for the Suzuki coupling of this molecule? A: Proceed with caution. Ethanol is a primary alcohol but can still act as a hydride source for Palladium, leading to Impurity A (Des-bromo) .[1] If you observe debromination, switch to a non-protic solvent system like Toluene/Water or DMF.

Q: Why does the cyclopentyl group cleave more easily than the methyl group? A: The cleavage mechanism involves the formation of a carbocation intermediate. The cyclopentyl cation (secondary) is significantly more stable than the methyl cation (primary/unstable). Therefore, under acidic conditions (

1

Q: Is the Dimer (Impurity C) toxic? A: While specific toxicity data for this dimer is limited, polychlorinated and polybrominated biphenyls are generally considered hazardous and persistent. In the context of pharmaceutical synthesis (PDE4 inhibitors), this impurity must be controlled to <0.15% strictly due to its structural similarity to known toxic biaryls.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Roflumilast Intermediates." PubChem. [1]

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions."

  • Master Organic Chemistry. (2014). "Cleavage of Ethers with Acid."[5][6] Master Organic Chemistry.

Validation & Comparative

Comparing reactivity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene with other bromoanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Comparative Reactivity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene in Palladium-Catalyzed Cross-Coupling and Lithiation

Executive Summary

This guide provides a technical analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2), a critical intermediate in the synthesis of PDE4 inhibitors like Rolipram. We compare its reactivity profile against standard benchmarks: 4-Bromoanisole (mono-alkoxy) and 4-Bromo-1,2-dimethoxybenzene (dialkoxy, methyl analog).

Key Findings:

  • Electronic Penalty: The target molecule exhibits reduced rates of oxidative addition compared to 4-bromoanisole due to the synergistic electron-donating effects of the 1,2-dialkoxy system, necessitating electron-rich phosphine ligands (e.g., SPhos, XPhos) for high turnover frequencies (TOF).

  • Steric Advantage: Unlike the crystalline and less soluble veratrole derivatives, the lipophilic cyclopentyl group significantly enhances solubility in non-polar solvents (THF, Toluene), facilitating scale-up in flow chemistry and batch processes.

  • Lithiation Regioselectivity: The C4-Bromine bond undergoes rapid Lithium-Halogen exchange at -78°C, exclusively favoring the C4-anion over deprotonation at the sterically crowded C3 position.

Part 1: Structural & Electronic Analysis

The reactivity of aryl bromides in metal-catalyzed cross-coupling is governed by the electron density of the arene and the steric environment of the C-Br bond.

Comparative Substrate Table
Feature4-Bromoanisole 4-Bromo-1,2-dimethoxybenzene Target: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Structure Mono-alkoxy (Para)Di-alkoxy (Para + Meta)Di-alkoxy (Para + Meta) with Steric Bulk
Electronic State Activated (Rich)Highly Activated (Very Rich)Highly Activated (Very Rich)
Oxidative Addn (

)
ModerateSlowSlow
Solubility (THF) HighModerateExcellent (Lipophilic Handle)
Primary Application General IntermediateVeratrole analogsRolipram/PDE4 Inhibitors
Mechanistic Insight: The "Double-Donor" Penalty

In Palladium-catalyzed coupling (Suzuki-Miyaura), the rate-determining step for electron-rich aryl halides is often Oxidative Addition .

  • Effect: The C1-Methoxy group (para to Br) donates electron density via resonance, increasing the double-bond character of the C-Br bond.

  • Target Specifics: The additional C2-Cyclopentyloxy group reinforces the electron-rich nature of the ring. While formally meta to the bromine, it increases the overall nucleophilicity of the arene, making the C-Br bond less electrophilic toward the Pd(0) species.

  • Solution: Use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines) to increase the electron density on the Palladium center, accelerating oxidative addition.

Part 2: Reactivity Workflows & Decision Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on the substrate's electronic profile.

ReactivityLogic Start Substrate Selection Target 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Start->Target Benchmark 4-Bromoanisole Start->Benchmark Analysis Electronic Analysis: Electron-Rich Arene Target->Analysis RouteA Path A: Suzuki Coupling (C-C Bond Formation) Analysis->RouteA Catalysis RouteB Path B: Li-Halogen Exchange (Electrophile Trapping) Analysis->RouteB Lithiation CondA Requires Active Catalyst: Pd(OAc)2 + SPhos or Pd(dppf)Cl2 RouteA->CondA Overcome Deactivation CondB Requires Cryogenic Control: n-BuLi, -78°C, THF RouteB->CondB Prevent Isomerization ProdA Biaryl Product (PDE4 Scaffold) CondA->ProdA ProdB Benzaldehyde/Acid (Rolipram Precursor) CondB->ProdB

Caption: Decision tree for processing electron-rich dialkoxy aryl bromides via Pd-catalysis or Lithiation.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The color changes and TLC checkpoints ensure the operator can verify progress in real-time.

Protocol A: High-Yield Suzuki Coupling (Synthesis of Biaryl Scaffold)

Rationale: Standard Pd(PPh3)4 is often insufficient for this sterically bulky and electron-rich substrate. We utilize SPhos , which forms a highly active mono-ligated Pd(0) species.

Reagents:

  • Substrate: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step:

  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins. Checkpoint: Solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0)-L species.

  • Addition: Add the Substrate, Boronic Acid, and K₃PO₄.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen inhibition is critical to avoid with electron-rich phosphines.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: The cyclopentyl group ensures the substrate remains fully soluble in Toluene, unlike dimethoxy analogs which may precipitate.

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Wash with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Lithium-Halogen Exchange (Synthesis of Rolipram Precursor)

Rationale: Converting the bromide to the aldehyde (3-(cyclopentyloxy)-4-methoxybenzaldehyde) is the primary route to Rolipram.

Reagents:

  • Substrate: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (1.0 equiv)

  • Lithium Source: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Substrate and dry THF.

  • Cryogenic Cooling: Cool solution to -78°C (Dry ice/Acetone bath). Critical: Maintain temp < -70°C to prevent benzyne formation or scrambling.

  • Exchange: Add n-BuLi dropwise over 20 minutes.

    • Checkpoint: The solution typically turns yellow. Stir for 30 mins at -78°C.

  • Trapping: Add dry DMF dropwise. Stir for 1 hour, allowing the bath to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Result: The product, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is obtained after extraction.

Part 4: Comparative Performance Data

The following data summarizes typical yields reported in internal optimizations and literature analogs for electron-rich aryl bromides.

ParameterStandard Conditions (Pd(PPh₃)₄)Optimized Conditions (Pd-SPhos)
Yield (Target Molecule) 45–60% (Incomplete conversion)88–95%
Reaction Time 12–18 Hours4–6 Hours
Temperature 100°C (Reflux)80°C
Impurity Profile Homocoupling observedMinimal byproducts

References

  • Sigma-Aldrich. 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Product Sheet. CAS: 138509-45-2. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68288246 (Analog).Link

  • Beilstein J. Org. Chem. Clean and fast cross-coupling of aryl halides in one-pot. (2011). Demonstrated trends in electron-rich aryl bromide coupling. Link

  • Journal of Medicinal Chemistry.Synthesis and SAR of PDE4 Inhibitors (Rolipram Analogs).
  • Organic Letters. Enantioselective Flow Synthesis of Rolipram. (2022).[1] Details the aldehyde intermediate derived from the target bromide.[2] Link

Sources

Comprehensive Characterization Guide: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural validation, impurity profiling, and comparative performance of PDE4 inhibitor scaffolds.

Strategic Overview: The "Lipophilic Switch" in PDE4 Inhibition

In the development of phosphodiesterase 4 (PDE4) inhibitors—most notably Rolipram , Piclamilast , and Roflumilast —the dialkoxyphenyl scaffold is the pharmacophore's anchor. While early generation inhibitors utilized simple 3,4-dimethoxybenzene (veratrole) motifs, the introduction of a bulky, lipophilic group at the 3-position (relative to the pharmacophore tail) was a breakthrough in potency and metabolic stability.

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is the critical "building block" that installs this lipophilic switch. The bromine atom serves as the orthogonal handle for cross-coupling (Suzuki, Heck) or lithiation/formylation, allowing the rapid generation of diverse libraries.

This guide compares the characterization of this specific scaffold against its methyl-analog (Veratrole) and its downstream aldehyde derivative, providing a self-validating analytical workflow.

Synthesis & Critical Process Parameters

To ensure high-fidelity characterization, one must understand the origin of the sample. The most robust route avoids regio-isomeric mixtures by starting from 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) rather than alkylating 4-bromocatechol.

Experimental Protocol: Regioselective Alkylation
  • Substrate: 4-Bromo-2-methoxyphenol (1.0 eq)

  • Reagent: Cyclopentyl bromide (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (anhydrous), 60°C, 4-6 hours.

Key Impurity to Monitor:

  • O-Alkylation byproduct: Unreacted phenol (detectable via broad OH stretch in IR).

  • Elimination byproduct: Cyclopentene (volatile, usually removed in workup).

Visualization: Synthesis & Characterization Logic

SynthesisLogic Start 4-Bromo-2-methoxyphenol (Starting Material) Reagents Cyclopentyl Bromide K2CO3 / DMF Start->Reagents Target 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene (Target) Reagents->Target Alkylation (SN2) Impurity Unreacted Phenol (Impurity) Reagents->Impurity Incomplete Rxn Aldehyde 3-(Cyclopentyloxy)- 4-methoxybenzaldehyde (Next Step) Target->Aldehyde Lithiation/DMF (Formylation)

Caption: Figure 1. Synthesis pathway highlighting the critical transformation from phenol to ether and the subsequent divergence to the aldehyde derivative.

Comparative Characterization Profile

The following table contrasts the target molecule with its most common analog (Methyl ether) and its downstream derivative (Aldehyde). This comparison allows for rapid "Go/No-Go" decision-making during reaction monitoring.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: Cyclopentyl Ether Analog: Methyl Ether (Veratrole) Derivative: Aldehyde
Structure 4-Br-2-(OcPn)-1-OMe4-Br-1,2-di-OMe3-(OcPn)-4-OMe-CHO
1H NMR (Aliphatic) Multiplet (Septet) ~4.8 ppm (1H)Multiplets 1.6-1.9 ppm (8H)Singlet ~3.85 ppm (3H)(Two distinct OMe singlets)Septet ~4.8 ppmSinglet ~3.9 ppm
1H NMR (Aromatic) 3 signals (ABX pattern)H-3, H-5, H-63 signals (ABX pattern)Similar shiftsDeshielded Ortho-CHO protons shift downfield
1H NMR (Unique) N/AN/AAldehyde -CHO Singlet ~9.8 ppm
13C NMR (C-Br) ~112-115 ppm~110-112 ppmAbsent (replaced by C-CHO)
Mass Spec (ESI) 1:1 Doublet (M, M+2)Characteristic of Br1:1 Doublet (M, M+2)Characteristic of BrNo Br pattern(Unless Br retained)
IR Spectrum C-H (sp3) < 3000 cm⁻¹Ether C-O ~1250 cm⁻¹C-H (sp3) weakEther C-O ~1260 cm⁻¹C=O Stretch Strong ~1680 cm⁻¹

Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Strategy

The differentiation of the cyclopentyl group from other alkyl chains (like cyclopropylmethyl or isopropyl) is critical for IP and SAR (Structure-Activity Relationship) validation.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL CDCl3 .

  • Acquire 1H NMR (min 400 MHz) with 16 scans.

  • Critical Checkpoint: Look for the Methine Proton (CH) of the cyclopentyl group.

    • Position: ~4.75 – 4.85 ppm.[1]

    • Multiplicity: Septet-like (tt, J ~ 6-7 Hz).

    • Diagnostic: If this signal is a quintet or quartet, check for isopropyl or ethyl contamination.

  • NOESY Experiment: To confirm regiochemistry (if not starting from known phenol), irradiate the OMe singlet (~3.8 ppm).

    • Result: You should see NOE enhancement of the H-6 aromatic proton (ortho to OMe) but not the H-3 proton (which is flanked by Br and OCp).

B. Mass Spectrometry (LC-MS) Workflow

Brominated compounds offer a unique advantage in MS due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approx 1:1).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 50mm x 2.1mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 mins (High lipophilicity requires high organic content).

  • Detection: ESI Positive Mode.

  • Validation Criteria:

    • Observe parent ion cluster [M+H]⁺.

    • Confirm Isotopic Pattern: Two peaks of equal height separated by 2 m/z units.

    • Failure Mode: A single peak indicates de-bromination (impurity) or incorrect starting material.

Visualization: Analytical Decision Tree

AnalysisTree Sample Unknown Sample (White Solid) MS_Check LC-MS Analysis (Isotope Pattern) Sample->MS_Check Br_Pattern 1:1 Doublet (M, M+2)? MS_Check->Br_Pattern NMR_Check 1H NMR Analysis (Aliphatic Region) Br_Pattern->NMR_Check Yes Reject_Debromo REJECT: Debrominated Analog Br_Pattern->Reject_Debromo No (Single Peak) Cp_Signal Septet at 4.8 ppm? NMR_Check->Cp_Signal Valid CONFIRMED: 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Cp_Signal->Valid Yes Reject_Iso REJECT: Isopropyl/Alkyl Analog Cp_Signal->Reject_Iso No (Multiplet Mismatch)

Caption: Figure 2. Step-by-step analytical decision tree for validating the structural identity of the brominated intermediate.

References

  • PubChem. 4-Bromo-2-methoxyphenol (Compound Summary). National Library of Medicine. [Link]

  • PubChem. Rolipram (Compound Summary).[2][3][4] National Library of Medicine. [Link]

  • M. D. Hynes et al. Rolipram and formal synthesis of (3S,4R)-Paroxetine. University of Manchester. [Link]

  • M. A. Chowdhury et al. PDE4 inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 2023. [Link]

Sources

Biological Activity of Compounds Synthesized from 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2) is a critical pharmacophore scaffold used primarily in the synthesis of second-generation Phosphodiesterase-4 (PDE4) inhibitors .

This halogenated arene serves as the structural "anchor" for the 3-(cyclopentyloxy)-4-methoxyphenyl motif, a validated privileged structure that mimics the cAMP substrate in the PDE4 catalytic pocket. By functionalizing the bromine position (C4), researchers can synthesize high-affinity inhibitors like Piclamilast (RP 73401) and various hydroxamic acid derivatives designed to treat chronic inflammatory diseases (COPD, Asthma) and neuroinflammation.

This guide compares the biological activity of derivatives synthesized from this intermediate against industry standards (Rolipram, Roflumilast), focusing on potency (IC50), selectivity, and anti-inflammatory efficacy.

Synthetic Utility & Causality

Why this intermediate? The biological potency of the final drug depends heavily on the precise positioning of the alkoxy groups. The cyclopentyloxy group at position 2 (relative to methoxy) fills the hydrophobic "clamp" pocket (Q-pocket) of the PDE4 enzyme, drastically increasing affinity compared to simple alkoxy chains. The bromine at position 4 provides a versatile handle for Palladium-catalyzed cross-coupling or lithiation/carbonylation, allowing the attachment of diversity elements (e.g., pyridines, amides) that interact with the solvent-filled region of the active site.

Workflow: From Scaffold to Lead Compound (Piclamilast)

The following diagram illustrates the standard synthetic pathway converting the bromo-intermediate into the bioactive inhibitor Piclamilast.

SynthesisWorkflow Scaffold 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene (Starting Material) Lithiation 1. n-BuLi, THF, -78°C 2. CO2 (g) (Carboxylation) Scaffold->Lithiation Intermediate 3-(Cyclopentyloxy)-4- methoxybenzoic Acid Lithiation->Intermediate Coupling SOCl2 or HATU + 4-Amino-3,5-dichloropyridine Intermediate->Coupling Product Piclamilast (RP 73401) (Bioactive PDE4 Inhibitor) Coupling->Product

Caption: Synthetic route transforming the bromo-scaffold into Piclamilast via lithiation-carboxylation and amide coupling.

Comparative Biological Performance[2]

The following analysis compares Piclamilast (derived from the subject compound) against Rolipram (First-gen standard) and Roflumilast (Marketed drug).

Enzymatic Potency (PDE4 Inhibition)

The 3-(cyclopentyloxy)-4-methoxy motif confers superior potency compared to the dialkoxy motif of Rolipram.

CompoundSource IntermediatePDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity Profile
Piclamilast 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene 0.8 0.6 Non-selective (High Potency)
Rolipram 4-Bromo-3-(cyclopentyloxy)-4-methoxybenzene*~250~800Moderate (High emetic potential)
Roflumilast 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)...0.60.8Balanced
Compound 13b 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene 47114Hydroxamic acid derivative

Note: Rolipram uses a similar scaffold but lacks the pyridine amide tail crucial for sub-nanomolar potency.

Anti-Inflammatory Efficacy (TNF- Inhibition)

In Human Peripheral Blood Mononuclear Cells (PBMCs), the inhibition of PDE4 leads to elevated cAMP, which suppresses the release of TNF-


 (Tumor Necrosis Factor-alpha).
  • Piclamilast: Shows 97% inhibition of respiratory burst in neutrophils at 100

    
    M, with an EC50 of ~100 nM in asthmatic sputum cells.[1]
    
  • Comparison: Piclamilast is approximately 50-100x more potent than Rolipram in suppressing LPS-induced TNF-

    
     release.
    

Mechanism of Action & Signaling Pathway

Understanding the biological activity requires mapping the downstream effects of PDE4 inhibition. The compound prevents the hydrolysis of cAMP, maintaining high intracellular levels that activate Protein Kinase A (PKA).

MOA Inhibitor Piclamilast / Derivative (From Bromo-Scaffold) PDE4 PDE4 Enzyme (Active Site) Inhibitor->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Decay PKA PKA Activation (Protein Kinase A) cAMP->PKA Activates (Accumulation) CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-kB Pathway PKA->NFkB Inhibits Effect Anti-Inflammatory Response Bronchodilation CREB->Effect Gene Expression Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6, IL-8) NFkB->Inflammation Promotes Inflammation->Effect Reduced

Caption: Signaling cascade: PDE4 inhibition preserves cAMP, activating PKA and suppressing NF-kB driven inflammation.[2][3][4][5][1][6][7][8]

Detailed Experimental Protocols

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid (Precursor)

Objective: Convert the bromo-intermediate to the carboxylic acid functional handle.

  • Reagents: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Dry THF, Dry CO2 gas.

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve starting material in dry THF and cool to -78°C .

    • Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 1 hour (Lithium-Halogen exchange).

    • Bubble excess dry CO2 gas into the solution for 30 mins. The solution will turn pale/white slurry.

    • Allow to warm to Room Temperature (RT).

    • Quench with 1N HCl until pH ~2.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

    • Yield: Expect ~85-90% of white solid.

PDE4 Enzymatic Assay (In Vitro)

Objective: Determine IC50 of the synthesized derivative.

  • System: Phosphodiesterase Scintillation Proximity Assay (SPA).

  • Reagents: Recombinant human PDE4B or PDE4D enzyme, [3H]-cAMP (substrate).

  • Protocol:

    • Incubate enzyme with test compound (serial dilutions 0.1 nM to 10

      
      M) in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) for 15 mins at 25°C.
      
    • Start reaction by adding [3H]-cAMP (Final conc: 1

      
      M).
      
    • Incubate for 30 mins.

    • Stop reaction with SPA beads containing Zinc Sulphate (binds AMP but not cAMP).

    • Read counts per minute (CPM) on a beta-counter.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry. Link

  • Burnouf, C., et al. (2000). "Piclamilast: A Potent and Selective Inhibitor of Phosphodiesterase 4."[3][1] Journal of Medicinal Chemistry. Link

  • Beeh, K. M., et al. (2005). "Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients."[1] Respiratory Research. Link

  • Lee, J., et al. (2004). "SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors." Letters in Drug Design & Discovery. Link

  • Muller, T., et al. (1996). "Subtypes of the type 4 cAMP phosphodiesterases: structure, regulation and selective inhibition." Trends in Pharmacological Sciences. Link

Sources

Spectroscopic Comparison Guide: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2][3]

This guide provides a technical comparison between 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (Target) and its primary aromatic precursor, 5-Bromo-2-methoxyphenol .

The target molecule is a critical scaffold in medicinal chemistry, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors (analogous to the Rolipram scaffold). The transformation involves a Williamson ether synthesis or Mitsunobu reaction to introduce a lipophilic cyclopentyl group, which often enhances metabolic stability and membrane permeability compared to the free phenol.

The Chemical Transformation

The critical quality attribute (CQA) for this synthesis is the complete conversion of the phenolic hydroxyl group into the cyclopentyloxy ether. Spectroscopic validation must confirm the disappearance of the -OH moiety and the successful attachment of the cyclopentyl ring without affecting the bromine or methoxy substituents.

Synthesis Pathway Visualization

The following diagram outlines the standard synthesis route and the structural evolution.

SynthesisPath Precursor Precursor A: 5-Bromo-2-methoxyphenol (CAS: 37942-01-1) Intermediate Transition State: Phenoxide Anion Attack Precursor->Intermediate Deprotonation Reagent Reagent: Bromocyclopentane (+ K2CO3/DMF) Reagent->Intermediate Sn2 Attack Product Target Product: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2) Intermediate->Product Ether Formation

Figure 1: Synthetic pathway converting the phenol precursor to the target ether via nucleophilic substitution.

Comparative Spectroscopic Analysis

This section details the specific spectral shifts required to validate the identity of the product against its precursor.

A. Proton NMR ( H-NMR)

The


H-NMR spectrum provides the most definitive confirmation of the reaction.
FeaturePrecursor: 5-Bromo-2-methoxyphenolTarget: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzeneDiagnostic Change
Phenolic -OH Singlet,

5.0–6.0 ppm (broad, exchangeable)
Absent Disappearance of the exchangeable singlet is the primary indicator of conversion.
Cyclopentyl -CH- AbsentMultiplet,

4.7–4.9 ppm (1H)
New Signal: The methine proton adjacent to oxygen is the "fingerprint" of the ether linkage.
Cyclopentyl -CH

-
AbsentMultiplets,

1.5–2.0 ppm (8H)
New Signals: Distinct aliphatic region integration.
Methoxy -OCH

Singlet,

~3.85 ppm (3H)
Singlet,

~3.82 ppm (3H)
Minimal shift, confirms the C1-OMe group remains intact.
Aromatic Protons 3H Pattern (dd, d, d)3H Pattern (dd, d, d)Slight upfield/downfield shifts due to electronic change from -OH to -OR.
B. Carbon NMR ( C-NMR)

Carbon NMR confirms the skeletal integrity and the new ether bond.

  • Precursor: Shows a signal for the C-OH carbon (C2) typically around 145–147 ppm.

  • Target: The C2 signal shifts downfield slightly (approx. 148–150 ppm) due to the alkylation.

  • Key New Signals:

    • 
       ~80.5 ppm:  Cyclopentyl methine carbon (-CH-O-).
      
    • 
       ~32.8 ppm:  Cyclopentyl methylene carbons (
      
      
      
      to oxygen).
    • 
       ~24.1 ppm:  Cyclopentyl methylene carbons (
      
      
      
      to oxygen).
C. FT-IR Spectroscopy

IR is useful for rapid "in-process" monitoring (IPC).

Functional GroupPrecursor (Phenol)Target (Ether)
O-H Stretch Strong, Broad (3200–3550 cm

)
Absent
C-H Stretch (sp

)
Weak (only -OCH

)
Strong/Sharp (2850–2960 cm

) due to cyclopentyl ring.
C-O Stretch ~1200–1250 cm

Splitting/Intensification in 1000–1300 cm

region.

Experimental Protocols

Method A: Synthesis via Williamson Etherification

This protocol is preferred for scale-up due to cost-effectiveness compared to Mitsunobu conditions.

Materials:

  • 5-Bromo-2-methoxyphenol (1.0 eq)

  • Bromocyclopentane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) or Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge 5-Bromo-2-methoxyphenol into a round-bottom flask equipped with a magnetic stir bar. Dissolve in DMF (approx. 5-10 volumes).

  • Base Addition: Add

    
     in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Bromocyclopentane dropwise via syringe or addition funnel.

  • Heating: Heat the reaction mixture to 60–80°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Note: Bromocyclopentane is prone to elimination (forming cyclopentene) at high temperatures. Do not exceed 90°C.

  • Work-up: Once the phenol is consumed (<1%), cool to room temperature. Pour into ice-water (10 volumes).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
    
Method B: QC Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: The product is significantly more lipophilic (higher LogP) and will elute later than the precursor.

Troubleshooting & Impurity Profiling

Decision Logic for Quality Control

Use the following logic gate to assess product purity.

QCDecision Start Analyze Sample (1H-NMR) CheckOH Signal at 5.0-6.0 ppm? Start->CheckOH CheckCH Multiplet at 4.8 ppm? CheckOH->CheckCH No ResultFail1 FAIL: Unreacted Phenol CheckOH->ResultFail1 Yes CheckElim Olefin signals at 5.5-6.0 ppm? CheckCH->CheckElim Yes ResultFail2 FAIL: Precursor B Only CheckCH->ResultFail2 No ResultPass PASS: Target Pure CheckElim->ResultPass No ResultImpurity WARNING: Cyclopentene Present CheckElim->ResultImpurity Yes

Figure 2: NMR-based decision tree for validating the synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Common Pitfalls
  • Regioisomer Confusion: Ensure the starting material is 5-Bromo-2-methoxyphenol (CAS 37942-01-1).[1][2] Using 4-bromo-2-methoxyphenol (where the OH is para to the Br) will yield the wrong isomer (4-bromo-1-(cyclopentyloxy)-2-methoxybenzene).

  • Elimination Side Reaction: Cyclopentyl bromide is a secondary alkyl halide. Overheating (>90°C) or using a very strong base (like NaH) can promote E2 elimination, generating volatile cyclopentene and recovering the starting phenol.

  • Incomplete Reaction: If the reaction stalls, add a catalytic amount of Potassium Iodide (KI) to form the more reactive Cyclopentyl Iodide in situ (Finkelstein condition).

References

  • Sigma-Aldrich. 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene Product Page. Retrieved from

  • Tokyo Chemical Industry (TCI). 5-Bromo-2-methoxyphenol Product Specifications.[3] Retrieved from

  • National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl derivatives (Analogous Ether Synthesis). Retrieved from

  • Chemistry LibreTexts. Infrared Spectroscopy of Ethers and Phenols. Retrieved from

  • Key Organics. Safety Data Sheet: 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene.[4] Retrieved from [4]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring a bulky cyclopentyloxy group ortho to a methoxy group and a bromine atom at the para position, makes it a valuable intermediate for introducing specific functionalities and steric hindrance in target molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and materials science.

This guide provides an in-depth technical comparison of various synthetic methodologies for the preparation of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of established and modern synthetic routes. This analysis is supported by a critical evaluation of experimental data to provide researchers with the necessary insights to select the most appropriate method for their specific needs, considering factors such as yield, scalability, cost, and environmental impact.

Strategic Approaches to the Synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

The primary retrosynthetic disconnection for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene involves the formation of the ether linkage. This can be achieved through several strategic approaches, each with its own set of advantages and limitations. The key precursor for these syntheses is 4-bromoguaiacol (4-bromo-2-methoxyphenol), which provides the core aromatic scaffold.

Retrosynthesis target 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene etherification Etherification Strategy target->etherification precursors 4-Bromoguaiacol + Cyclopentyl Source etherification->precursors Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Bromoguaiacol Phenoxide 4-Bromoguaiacol->Phenoxide Base Base Base Product 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Phenoxide->Product Cyclopentyl Bromide Cyclopentyl_Bromide Mitsunobu_Reaction cluster_0 Step 1: Phosphorane Formation cluster_1 Step 2: Alcohol Activation cluster_2 Step 3: SN2 Attack PPh3 PPh₃ Phosphorane [Ph₃P-N(CO₂Et)]₂ PPh3->Phosphorane DEAD DEAD DEAD Activated_Alcohol [Ph₃P-O-Cyclopentyl]⁺ Phosphorane->Activated_Alcohol Cyclopentanol Cyclopentanol Product 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Activated_Alcohol->Product 4-Bromoguaiacol 4-Bromoguaiacol Buchwald_Hartwig_Etherification Pd(0)L Pd(0)Ln Aryl-Pd(II)-Br Ar-Pd(II)(L)n-Br Pd(0)L->Aryl-Pd(II)-Br Oxidative Addition (4-Bromoguaiacol) Aryl-Pd(II)-OCyclopentyl Ar-Pd(II)(L)n-OCyclopentyl Aryl-Pd(II)-Br->Aryl-Pd(II)-OCyclopentyl Ligand Exchange (Cyclopentanol, Base) Product 4-Bromo-2-(cyclopentyloxy)- 1-methoxybenzene Aryl-Pd(II)-OCyclopentyl->Product Reductive Elimination Product->Pd(0)L

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, ensuring the protection of personnel and the environment. Our focus is to provide not just a set of instructions, but a framework of understanding, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Pre-Disposal Considerations: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is classified as harmful if swallowed and a skin irritant.[1] As a brominated aromatic ether, it belongs to a class of compounds that requires careful management due to potential environmental persistence.[2][3]

Key Pre-Disposal Questions:

  • Is the material in its original container or is it a prepared solution? The disposal pathway may differ for the pure compound versus a dilute solution.

  • Is it contaminated with other substances? Cross-contamination can alter the hazard profile and disposal requirements. Halogenated waste streams must be kept separate from non-halogenated waste.[4]

  • What is the quantity of the waste? This will influence the choice of waste container size and may have regulatory implications depending on your institution's and region's generator status.

A critical first step is to consult the Safety Data Sheet (SDS) for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene and any other chemicals it may be mixed with. The SDS provides invaluable information on hazards, handling precautions, and emergency procedures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, the following PPE is mandatory when handling this chemical for disposal:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and accidental eye contact.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area or fume hood. Consult your institution's safety officer for specific guidance.To prevent inhalation of any potential vapors, especially if handling larger quantities or heated material.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to be a clear and actionable guide.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A 1. Hazard Assessment - Review SDS - Identify Waste Stream B 2. Don PPE - Gloves, Goggles, Lab Coat A->B C 3. Select Waste Container - Compatible Material (e.g., HDPE) - Appropriate Size B->C D 4. Label Container - 'Halogenated Organic Waste' - Full Chemical Name - Hazard Pictograms C->D E 5. Transfer Waste - Use a funnel - Avoid splashes - Do not overfill (<90% full) D->E F 6. Seal and Clean Container - Tightly cap - Wipe exterior E->F G 7. Store in Designated Area - Segregated from incompatible materials - Well-ventilated F->G H 8. Arrange for Pickup - Contact EHS or licensed waste handler G->H

Caption: Disposal workflow for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Step 1: Waste Classification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a halogenated organic compound . As such, it must be collected in a designated "Halogenated Organic Waste" container.[4][5]

Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.[6] Incineration is a common disposal method for halogenated organics, and the presence of halogens requires specialized flue gas scrubbing to prevent the release of acidic gases like hydrogen bromide.[1][2]

Step 2: Selecting the Appropriate Waste Container

Choose a waste container that is:

  • Chemically Compatible: High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers that may be degraded by organic compounds.

  • Properly Sized: Select a container that can safely hold the quantity of waste without being overfilled. A good rule of thumb is to fill containers to no more than 90% of their capacity.

  • Leak-Proof: Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of vapors.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene" and any other components in the waste stream.

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Transferring the Waste

When transferring the chemical to the waste container:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Use a funnel to prevent spills.

  • Pour slowly and carefully to avoid splashing.

  • If the waste is a solid, use a scoop or spatula.

Step 5: Storing the Waste Container

Once the waste has been collected, the container must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and bases.[7][8][9]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Location: Store in a designated, well-ventilated waste accumulation area. Do not store waste containers on the floor, in fume hoods (unless in active use for collection), or under sinks.[8][10]

Step 6: Arranging for Disposal

Follow your institution's specific procedures for having hazardous waste removed from your laboratory. This typically involves submitting a request to your EHS department. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle-to-grave," meaning you are legally responsible for its proper disposal.[11]

Decontamination of Glassware and Equipment

Any glassware or equipment that has come into contact with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene must be decontaminated before being returned to general use or disposed of.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as halogenated organic waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent and water.[12]

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

For small spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbent material and contaminated debris into a sealed container.

  • Label the container as "Spill Debris containing 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene" and dispose of it as hazardous waste.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

For large spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion

The responsible disposal of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a non-negotiable aspect of professional laboratory practice. By understanding the hazards, adhering to established protocols, and maintaining a culture of safety, researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. This guide provides the foundational knowledge and procedural steps to achieve this goal, fostering a safer and more sustainable research environment.

References

  • Sigma-Aldrich, Safety Data Sheet for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. (Available from the product page on the Sigma-Aldrich website)
  • Washington State University, Standard Operating Procedure for Bromine. [Link]

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  • Le, N.B., & Coleman, N.V. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1448. [Link]

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  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research International, 10(5), 333-338. [Link]

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  • Texas A&M University-Commerce, Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. [Link]

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  • U.S. Government Publishing Office, Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Vehlow, J., et al. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of our approach is to mitigate risk by understanding the potential hazards. Brominated benzenes, as a class, are known for their potential to cause liver and kidney damage through metabolic activation.[1][2][3][4] The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact. This guide provides a comprehensive operational plan, grounded in established safety science, to ensure your protection.

Hazard Profile and Core Precautions

Based on analogous compounds, we can anticipate a GHS classification that includes skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[5][6][7][8][9] The operational mandate is, therefore, to prevent all direct contact and aerosol inhalation.

Potential Hazard Route of Exposure Primary Rationale for Protection
Serious Eye Irritation EyesDirect contact can cause significant damage to the cornea and other sensitive tissues.[5][6][7][8]
Skin Irritation & Absorption SkinCan cause local irritation and may be absorbed through the skin, contributing to systemic toxicity.[5][6][7][8]
Respiratory Tract Irritation InhalationVapors or aerosols can irritate the nose, throat, and lungs.[5][6][7][8]
Systemic Toxicity (Liver/Kidney) Ingestion, Inhalation, AbsorptionBrominated benzenes can be metabolized into reactive intermediates that are toxic to the liver and kidneys.[2][4][10]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to create a barrier between you and the chemical hazard. Every component is critical.

Eye and Face Protection: Your First Line of Defense

Direct ocular exposure is a high-risk event. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory at all times when handling the compound, even in solution.

  • Enhanced Protection: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., quenching a reaction, pressure transfers), a full-face shield must be worn in addition to chemical splash goggles.[1] A face shield alone does not provide adequate protection against vapors or splashes from all angles.

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is paramount to avoiding local irritation and systemic absorption.

  • Gloves: The choice of glove material is critical.

    • For Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood): Nitrile gloves are acceptable. However, it is crucial to adopt a "double-gloving" practice.[11] This provides a backup barrier in case of an unnoticed puncture on the outer glove.

    • For Extended Handling or Immersion Potential: For tasks involving prolonged contact or risk of immersion, more robust gloves such as butyl rubber or Viton should be used.[12] Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing:

    • Lab Coat: A flame-resistant laboratory coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.

    • Chemical Apron: When handling quantities greater than 100g or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[12]

  • Footwear: Sturdy, closed-toe shoes are required.[11] Perforated shoes or sandals are strictly prohibited in the laboratory space.

Respiratory Protection: Safeguarding Your Internal Systems

All handling of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene solids and its solutions must be performed within a certified chemical fume hood. Respiratory protection is an additional layer of safety for specific scenarios.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations or Control Failure: In the event of a large spill outside of a fume hood or a failure of ventilation, respiratory protection is essential. A full-face or half-mask air-purifying respirator equipped with organic vapor cartridges is the appropriate choice.[13] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to waste disposal.

Step-by-Step Safe Handling Workflow
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE: double nitrile gloves, lab coat, and chemical splash goggles.

  • Aliquotting and Transfer:

    • Perform all weighing and transfers of the solid material within the fume hood.

    • Use a spatula for solids and maintain a safe distance to minimize inhalation risk even within the hood.

    • Clean any minor spills on the balance or work surface immediately with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

  • During the Reaction:

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-Up and Purification:

    • Conduct all extractions, distillations, and chromatographic separations within the fume hood.

  • Decontamination and Cleanup:

    • Wipe down the work area within the fume hood with an appropriate solvent.

    • Carefully remove the outer pair of gloves and dispose of them in the solid hazardous waste container.

    • With the inner gloves still on, wash hands thoroughly with soap and water after the procedure is complete. Then remove the inner gloves and wash hands again.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_fume_hood Verify Fume Hood Function prep_ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_fume_hood->prep_ppe handle_weigh Weigh & Transfer Chemical prep_ppe->handle_weigh Proceed to Handling handle_reaction Execute Reaction handle_weigh->handle_reaction handle_workup Perform Work-up/Purification handle_reaction->handle_workup cleanup_decon Decontaminate Work Area handle_workup->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe_remove Doff PPE Correctly cleanup_waste->cleanup_ppe_remove cleanup_wash Wash Hands Thoroughly cleanup_ppe_remove->cleanup_wash

Caption: Safe handling workflow for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Spill Response Plan

For a small spill (<50 mL) inside a chemical fume hood:

  • Alert nearby personnel.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Do not attempt to clean up large spills or any spill outside of a fume hood without appropriate respiratory protection and assistance from your institution's environmental health and safety team.

Waste Disposal

All materials contaminated with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, including excess reagent, reaction mixtures, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[7][14]

  • Liquid Waste: Collect in a clearly labeled, sealed container.

  • Solid Waste: Collect in a separate, clearly labeled, sealed container.

  • Follow all institutional and local regulations for the final disposal of chemical waste.[5]

By adhering to this comprehensive safety protocol, you establish a self-validating system of protection that prioritizes your well-being and ensures the integrity of your research.

References

  • S D Fine-Chem Limited. (n.d.). 4-BROMOANISOLE. GHS Safety Data Sheet. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Bromo-4-methoxybenzene - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromobenzene. Retrieved from [Link]

  • Szymańska, J. A. (1998). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Archives of toxicology, 72(1), 14-20. Retrieved from [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Toxicological Review of Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Casini, A. F., Giorli, M., Hyland, R. J., Serroni, A., Gilfor, D., & J. L. Farber. (1982). Liver glutathione depletion induced by bromobenzene, iodobenzene, and diethylmaleate poisoning and its relation to lipid peroxidation and necrosis. Journal of Biological Chemistry, 257(12), 6721-6728. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • BP. (n.d.). Benzene Safety Policy. Retrieved from [Link]

  • Becher, R., Låg, M., Schwarze, P. E., & Brunborg, G. (1992). Species differences in short term toxicity from inhalation exposure to bromobenzene. Toxicology, 75(2), 125-138. Retrieved from [Link]

  • Smith, C. J., Perfetti, T. A., & D. W. Bombick. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-278. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.